N-ethyl-N-methyl-benzene-1,4-diamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-ethyl-4-N-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQOVLVRZVJLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444260 | |
| Record name | N-ethyl-N-methyl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2442-81-1 | |
| Record name | N-ethyl-N-methyl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of N-ethyl-N-methyl-benzene-1,4-diamine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-methyl-benzene-1,4-diamine, also known as N-ethyl-N-methyl-p-phenylenediamine, is an aromatic amine with applications as an intermediate in the synthesis of dyes and polymers and as a substrate in various biochemical assays.[1] Due to its chemical nature, it is often handled and utilized as its more stable dihydrochloride salt, which exhibits different physical properties, particularly solubility.[1] This document provides a comprehensive overview of the known physical and chemical properties of both the free base and its dihydrochloride salt, details common experimental methodologies for property determination, and visualizes its synthetic pathways.
This guide consolidates computed data from chemical databases and information on related compounds to provide a thorough profile for research and development applications.
Physical and Chemical Properties
The properties of this compound can vary significantly between its free base form and its dihydrochloride salt. The following tables summarize the available data for both forms.
General and Experimental Properties
| Property | This compound (Free Base) | This compound Dihydrochloride (Salt) |
| IUPAC Name | 4-N-ethyl-4-N-methylbenzene-1,4-diamine[2] | 4-N-ethyl-4-N-methylbenzene-1,4-diamine;dihydrochloride[3] |
| CAS Number | 2442-81-1[4][5] | 1414958-37-4[1][3][6] |
| Molecular Formula | C₉H₁₄N₂[2][4] | C₉H₁₄N₂·2HCl or C₉H₁₆Cl₂N₂[1][3] |
| Molecular Weight | 150.22 g/mol [2][4] | 223.14 g/mol [1][3][6] |
| Physical Appearance | Data not available (Aromatic amines are often liquids or solids that darken with air exposure) | Light yellow solid[6] |
| Solubility | Likely soluble in organic solvents like alcohol, ether, and benzene; low solubility in water.[7] | Expected to be water-soluble due to its ionic form.[1] |
| Stability | Aromatic amines are often sensitive to light and air. | Hygroscopic and light-sensitive.[1] |
Computed Chemical Properties
The following data are computationally derived properties from the PubChem database, which are useful for predicting the compound's behavior in various chemical and biological systems.
| Property | This compound (Free Base) | This compound Dihydrochloride (Salt) | Reference |
| Monoisotopic Mass | 150.1157 g/mol | 222.0691 g/mol | [2][3] |
| Topological Polar Surface Area | 29.3 Ų | 29.3 Ų | [2][3] |
| Heavy Atom Count | 11 | 13 | [2][3] |
| Rotatable Bond Count | 2 | 2 | [2][3] |
| Hydrogen Bond Donor Count | 1 | 2 | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | 0 | [2][3] |
| XLogP3 | 1.7 | N/A | [2] |
Experimental Protocols
While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, standard methodologies are applicable.
General Protocol for Melting Point Determination
-
Sample Preparation : A small, dry sample of the crystalline solid (e.g., the dihydrochloride salt) is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus : The capillary tube is placed in a calibrated melting point apparatus.
-
Heating : The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For compounds that decompose, the temperature at which discoloration or charring begins is noted.[1]
General Protocol for Solubility Assessment
-
Solvent Addition : To a known mass of the solute (e.g., 10 mg) in a vial, a known volume of the solvent (e.g., 0.1 mL of water or an organic solvent) is added at a constant temperature.
-
Mixing : The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
-
Observation : The sample is observed for complete dissolution.
Chemical Synthesis Workflows
This compound is not naturally occurring and must be chemically synthesized. The following workflows represent common laboratory-scale preparation methods.[1]
Synthesis via Stepwise Alkylation
This is a direct approach involving the sequential addition of ethyl and methyl groups to the precursor, benzene-1,4-diamine.[1] The process requires careful control of reaction conditions to manage selectivity.[1]
References
- 1. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
- 2. This compound | C9H14N2 | CID 10749354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride | C9H16Cl2N2 | CID 86767555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. 2442-81-1|N1-Ethyl-N1-methylbenzene-1,4-diamine|BLD Pharm [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
N-ethyl-N-methyl-benzene-1,4-diamine chemical structure and properties.
An In-depth Technical Guide to N-ethyl-N-methyl-benzene-1,4-diamine
This technical guide provides a comprehensive overview of this compound, a substituted aromatic diamine with applications in various scientific and industrial fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis protocols, and reactivity.
Chemical Structure and Identification
This compound is an aromatic compound featuring a benzene ring substituted with two amine groups at the para position (1 and 4). One of the amine nitrogen atoms is further substituted with both an ethyl and a methyl group. The compound is often handled in its more stable dihydrochloride salt form, which enhances its solubility in aqueous solutions.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of the free base and its common dihydrochloride salt are summarized below. The salt form is generally more stable and water-soluble, making it suitable for biochemical assays.[1]
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-N-ethyl-4-N-methylbenzene-1,4-diamine | [2] |
| CAS Number | 2442-81-1 | [2] |
| Molecular Formula | C₉H₁₄N₂ | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| Canonical SMILES | CCN(C)C1=CC=C(C=C1)N | [2] |
| InChI Key | FBQOVLVRZVJLDE-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 29.3 Ų | [2] |
| Heavy Atom Count | 11 | [2] |
Table 2: Properties of this compound Dihydrochloride
| Property | Value | Source |
| IUPAC Name | 4-N-ethyl-4-N-methylbenzene-1,4-diamine;dihydrochloride | [3] |
| CAS Number | 1414958-37-4 | [3] |
| Molecular Formula | C₉H₁₆Cl₂N₂ (or C₉H₁₄N₂·2HCl) | [1][3] |
| Molecular Weight | 223.14 g/mol (or 220.14 g/mol ) | [1][3] |
| Appearance | Light yellow solid | [4] |
| Solubility | Soluble in water | [1] |
| Stability | Sensitive to light, hygroscopic | [1] |
| Purity (Typical) | >99% (by HPLC) | [1] |
Experimental Protocols: Synthesis
Two primary methods for the synthesis of this compound have been reported: stepwise alkylation of benzene-1,4-diamine and reduction of a nitro-intermediate.
Method 1: Stepwise Alkylation of Benzene-1,4-Diamine
This direct approach involves the sequential addition of ethyl and methyl groups to the precursor p-phenylenediamine.[1]
Experimental Protocol:
-
Primary Alkylation (Ethylation):
-
Suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0–5°C in an ice bath.
-
Add a solution of benzene-1,4-diamine (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, add ethyl bromide (1.1 equivalents) dropwise while maintaining the temperature at 0–5°C.
-
Stir the reaction mixture at this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Secondary Alkylation (Methylation):
-
To the resulting mixture containing the mono-ethyl intermediate, add methyl iodide (1.05 equivalents).
-
Allow the reaction to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
-
Work-up and Salt Formation:
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.
-
Dissolve the crude product in ethanol and bubble hydrogen chloride (HCl) gas through the solution to precipitate the dihydrochloride salt.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Recrystallize the salt from an ethanol/water mixture to yield the final product with a purity of >99%. The overall yield is typically in the range of 78–85%.[1]
-
Caption: Workflow for the stepwise alkylation synthesis method.
Method 2: Nitro-Group Reduction of an Alkylated Intermediate
This two-step method avoids issues with competing alkylation by starting with an already alkylated nitroaniline precursor.[1]
Experimental Protocol:
-
Nitration of N-ethyl-N-methylaniline:
-
Prepare a nitrating mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
-
Cool the mixture to 0°C.
-
Slowly add N-ethyl-N-methyl-4-nitroaniline to the cooled nitrating mixture.
-
Maintain the temperature at 0°C throughout the addition.
-
After the reaction is complete, pour the mixture over crushed ice to precipitate the N-ethyl-N-methyl-4-nitroaniline intermediate.
-
Filter and wash the product with cold water. This step typically yields around 90% of the nitro intermediate.[1]
-
-
Catalytic Hydrogenation:
-
Dissolve the N-ethyl-N-methyl-4-nitroaniline intermediate in methanol.
-
Add 5% Palladium on Carbon (Pd/C) catalyst (0.1 equivalents).
-
Hydrogenate the mixture in a pressure vessel under 3 bar of hydrogen (H₂) gas at 50°C.
-
Monitor the reaction until hydrogen uptake ceases.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the diamine product. This step has a typical yield of 92%.[1]
-
-
Salt Formation:
-
Convert the resulting diamine to its dihydrochloride salt by treating it with concentrated HCl.
-
Caption: Workflow for the nitro-group reduction synthesis method.
Chemical Reactivity and Applications
This compound dihydrochloride participates in several chemical reactions characteristic of aromatic amines.
-
Oxidation: Can be oxidized to form quinone derivatives.[1]
-
Reduction: The diamine can be further reduced, though this is less common.[1]
-
Substitution: The amine groups can undergo nucleophilic substitution reactions.[1]
The compound's reactivity makes it a valuable intermediate in several fields:
-
Chemistry: It serves as a precursor in the synthesis of various dyes and pigments.[1]
-
Biology: It is used as a substrate in biochemical assays and for studying enzyme interactions.[1] Its mechanism of action can involve modulating enzymatic activity or altering cellular signaling pathways.[1]
-
Industry: It finds use in polymer production and as an industrial stabilizer.[1]
Caption: General reactivity of this compound.
Safety and Handling
This compound dihydrochloride is noted to be hygroscopic and sensitive to light, necessitating storage in a cool, dry, and dark place in a tightly sealed container.[1] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed during handling.
References
- 1. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
- 2. This compound | C9H14N2 | CID 10749354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride | C9H16Cl2N2 | CID 86767555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride | 1414958-37-4 [sigmaaldrich.com]
An In-depth Technical Guide to N-ethyl-N-methyl-benzene-1,4-diamine
This technical guide provides a comprehensive overview of N-ethyl-N-methyl-benzene-1,4-diamine, a substituted aromatic diamine with applications in industrial synthesis and scientific research. This document details its chemical properties, synthesis protocols, and potential biochemical interactions, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
The formal IUPAC name for the compound is 4-N-ethyl-4-N-methylbenzene-1,4-diamine [1]. It is also known by various synonyms, including N1-ethyl-N1-methylbenzene-1,4-diamine and its CAS Registry Number 2442-81-1[1][2]. The compound is often handled in its more stable dihydrochloride salt form (CAS 1414958-37-4), which typically exhibits greater water solubility.[3][4]
A summary of the key computed and experimental properties for this compound and its dihydrochloride salt is presented below.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |
| IUPAC Name | 4-N-ethyl-4-N-methylbenzene-1,4-diamine | 4-N-ethyl-4-N-methylbenzene-1,4-diamine;dihydrochloride | [1][4] |
| CAS Number | 2442-81-1 | 1414958-37-4 | [1][4] |
| Molecular Formula | C₉H₁₄N₂ | C₉H₁₆Cl₂N₂ | [1][4] |
| Molecular Weight | 150.22 g/mol | 223.14 g/mol | [1][4] |
| Purity | >97% (Typical) | >96% (Typical) | [2] |
| Physical Form | Not specified | Light yellow solid | |
| InChIKey | FBQOVLVRZVJLDE-UHFFFAOYSA-N | IWMMXODYVDESGU-UHFFFAOYSA-N | [1][4] |
Experimental Protocols: Synthesis and Purification
The synthesis of this compound can be achieved through several routes. The most common methods involve either stepwise alkylation of a diamine precursor or the reduction of a nitroaniline intermediate.
This direct approach involves the sequential addition of ethyl and methyl groups to the amine nitrogens of benzene-1,4-diamine.[3] The workflow for this synthesis is outlined below.
References
A Technical Guide to N-ethyl-N-methyl-benzene-1,4-diamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-methyl-benzene-1,4-diamine, a substituted p-phenylenediamine, is a chemical compound with applications as an intermediate in the synthesis of dyes and polymers.[1] Its structural analogs are recognized for their roles in various industrial processes and are subjects of study in toxicology and pharmacology. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, with a focus on its chemical identity, synthesis, and known properties.
Chemical Identification and Properties
This compound is commonly available and studied as its dihydrochloride salt, which enhances its stability and solubility in aqueous solutions.[1]
CAS Numbers and Synonyms
| Form | CAS Number | Synonyms |
| Free Base | 2442-81-1 | 4-N-ethyl-4-N-methylbenzene-1,4-diamine, N1-ethyl-N1-methylbenzene-1,4-diamine, N-ethyl-N-methyl-p-phenylenediamine[2] |
| Dihydrochloride Salt | 1414958-37-4 | N1-ethyl-N1-methylbenzene-1,4-diamine dihydrochloride, N-Ethyl-N-methyl-p-phenylenediamine dihydrochloride[3] |
Physicochemical Properties
| Property | This compound (Free Base) | This compound dihydrochloride |
| Molecular Formula | C₉H₁₄N₂ | C₉H₁₆Cl₂N₂ |
| Molecular Weight | 150.22 g/mol [2] | 223.14 g/mol [3] |
| IUPAC Name | 4-N-ethyl-4-N-methylbenzene-1,4-diamine[2] | 4-N-ethyl-4-N-methylbenzene-1,4-diamine;dihydrochloride[3] |
| Topological Polar Surface Area | 29.3 Ų[2] | 29.3 Ų[3] |
| Hydrogen Bond Donor Count | 1 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 2 | 2 |
| XLogP3 | 1.7[2] | N/A |
Synthesis Protocols
The synthesis of this compound, typically isolated as its dihydrochloride salt, can be achieved through several routes. Below are generalized protocols for two common methods.
Method 1: Stepwise Alkylation of p-Phenylenediamine
This direct approach involves the sequential addition of ethyl and methyl groups to the amine nitrogens of p-phenylenediamine.
Experimental Protocol:
-
Primary Alkylation (Ethylation):
-
In a reaction vessel under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0-5 °C.
-
Add a solution of benzene-1,4-diamine (1.0 equivalent) in anhydrous THF.
-
Slowly add ethyl bromide (1.1 equivalents) while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature until the starting material is consumed, as monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).
-
-
Secondary Alkylation (Methylation):
-
To the reaction mixture containing the mono-ethyl intermediate, add methyl iodide (1.05 equivalents).
-
Allow the reaction to warm to 20-25 °C and stir for 4-6 hours.[1]
-
-
Work-up and Salt Formation:
-
Upon completion, quench the reaction carefully with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude free base in ethanol and bubble hydrogen chloride gas through the solution to precipitate the dihydrochloride salt.[1]
-
Collect the precipitate by filtration and recrystallize from an ethanol/water mixture to yield the purified product.
-
An overall yield of 78-85% with a purity of >99% (by HPLC) has been reported for this method.[1]
Caption: Workflow for the stepwise alkylation synthesis of this compound dihydrochloride.
Method 2: Nitro-Group Reduction of an Alkylated Intermediate
This two-step method avoids potential competing alkylation reactions by introducing the nitro group early in the synthesis.
Experimental Protocol:
-
Nitration of N-ethyl-N-methylaniline:
-
Start with N-ethyl-N-methyl-4-nitroaniline as the substrate.
-
Perform nitration using fuming nitric acid in sulfuric acid at 0 °C. This step has been reported to yield the nitro intermediate in approximately 90% yield.[1]
-
-
Catalytic Hydrogenation:
-
Dissolve the nitro intermediate in methanol.
-
Add 5% Palladium on carbon (Pd/C) as the catalyst (0.1 equivalents).
-
Hydrogenate the mixture under a hydrogen atmosphere (3 bar) at 50 °C.[1]
-
Monitor the reaction for the consumption of the starting material.
-
-
Work-up and Salt Formation:
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate to obtain the free diamine. This step has been reported to have a yield of 92%.[1]
-
Convert the free base to the dihydrochloride salt by treating it with concentrated hydrochloric acid.
-
Caption: Workflow for the nitro-group reduction synthesis of this compound dihydrochloride.
Biological Activity and Applications in Drug Development
While specific pharmacological data for this compound is limited in publicly available literature, it is known to be used as a substrate in biochemical assays and in the study of enzyme interactions.[1] The broader class of p-phenylenediamine derivatives has been investigated for various biological activities. For instance, some substituted p-phenylenediamines exhibit mutagenic properties, with the activity being dependent on the nature and position of the substituents on the benzene ring.[4]
Generally, the mechanism of action for such compounds can involve interactions with molecular targets like enzymes and receptors, acting as either inhibitors or activators.[1] These interactions can lead to the modulation of enzymatic activity and the alteration of cellular signaling processes.[1] However, specific pathways affected by this compound have not been detailed in the reviewed literature.
Given its role as a chemical intermediate, its primary relevance to drug development is likely as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
This compound is a substituted p-phenylenediamine with established synthesis routes and a number of industrial and research applications, primarily as a chemical intermediate. While detailed experimental data on its physicochemical properties and specific biological activities are not extensively documented, the provided synthesis protocols offer a foundation for its preparation. Further research is warranted to fully characterize this compound and explore its potential in areas such as medicinal chemistry and materials science. Professionals in drug development may find this compound to be a useful scaffold or intermediate for the synthesis of novel therapeutic agents.
References
- 1. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
- 2. This compound | C9H14N2 | CID 10749354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride | C9H16Cl2N2 | CID 86767555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships within various series of p-phenylenediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of N-ethyl-N-methyl-benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-ethyl-N-methyl-benzene-1,4-diamine in aqueous and organic solvents. Due to the limited availability of precise quantitative data for this specific compound, this paper synthesizes qualitative information and presents data from closely related analogs to offer valuable insights for its handling, formulation, and application in research and development.
Core Compound Information
This compound , also known as N-ethyl-N-methyl-p-phenylenediamine, is an aromatic amine with applications as an intermediate in the synthesis of dyes, polymers, and potentially in the development of pharmacologically active molecules. Its solubility is a critical parameter influencing its reactivity, bioavailability, and formulation characteristics. The compound can exist as a free base or as a salt, typically a dihydrochloride salt, with markedly different solubility profiles.
Solubility Profile
The solubility of this compound is dictated by its chemical structure, which includes both hydrophobic (benzene ring, ethyl and methyl groups) and hydrophilic (amino groups) moieties. The protonation state of the amino groups plays a pivotal role in its aqueous solubility.
Water Solubility
The free base of this compound is expected to have low solubility in water. This is consistent with the general principle that the solubility of amines decreases with an increase in the molar mass and the size of the hydrophobic alkyl groups.
In contrast, the dihydrochloride salt of this compound is anticipated to be soluble in water.[1] The ionic nature of the salt allows for favorable interactions with polar water molecules, leading to dissolution.
| Compound Form | Solvent | Qualitative Solubility | Supporting Evidence |
| This compound (Free Base) | Water | Low / Poor | General principle for higher amines.[2] |
| This compound Dihydrochloride | Water | Soluble | Due to its ionic salt form.[1] |
Organic Solvent Solubility
Aromatic amines are generally soluble in a range of organic solvents. The solubility is influenced by the polarity of the solvent and its ability to form hydrogen bonds with the amino groups of the solute.
| Solvent Class | Exemplary Solvents | Anticipated Qualitative Solubility | Supporting Evidence for Related Compounds |
| Alcohols | Methanol, Ethanol | Soluble | N,N'-bis(1-methylethyl)benzene-1,4-diamine is soluble in alcohol.[3] |
| Ethers | Diethyl ether | Soluble | Amines are generally soluble in diethyl ether.[2] |
| Chlorinated Solvents | Dichloromethane | Soluble | Amines are generally soluble in dichloromethane.[2] |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | N,N'-Diphenyl-p-phenylenediamine is soluble in benzene.[4] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Soluble | N,N'-Diphenyl-p-phenylenediamine is soluble in acetone and ethyl acetate.[4] |
Experimental Protocols for Solubility Determination
For a precise quantitative determination of solubility, standardized experimental protocols are essential. The following methodologies are based on the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility.
Protocol 1: Flask Method for Water Solubility
This method is suitable for substances with a solubility of ≥ 10⁻² g/L.
1. Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
2. Materials:
-
This compound (or its dihydrochloride salt)
-
Distilled or deionized water
-
Constant temperature shaker bath or magnetic stirrer with thermostat
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, GC-MS)
-
Volumetric flasks and pipettes
3. Procedure:
-
Add an excess amount of the test substance to a flask containing a known volume of water.
-
Seal the flask and agitate it in a constant temperature bath set at 20 ± 0.5 °C. The agitation should be sufficient to ensure thorough mixing but not so vigorous as to cause emulsification.
-
Equilibration time is critical. A preliminary test should be conducted to determine the time required to reach saturation (e.g., by sampling and analyzing the concentration at different time points until it becomes constant). A minimum of 24 hours is recommended.
-
After equilibration, cease agitation and allow the mixture to stand at the test temperature for at least 24 hours to allow for the separation of undissolved material.
-
Centrifuge a portion of the supernatant at a controlled temperature to remove any suspended particles.
-
Carefully withdraw an aliquot of the clear supernatant for analysis.
-
Determine the concentration of the dissolved substance using a validated analytical method.
-
The experiment should be performed in triplicate.
Protocol 2: General Method for Organic Solvent Solubility
1. Principle: A known amount of the test substance is added stepwise to a fixed volume of the organic solvent at a constant temperature until no more solute dissolves.
2. Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane)
-
Vials with screw caps
-
Vortex mixer
-
Analytical balance
3. Procedure:
-
Add a known volume (e.g., 1 mL) of the selected organic solvent to a vial.
-
Weigh a small, known amount of the test substance and add it to the vial.
-
Cap the vial and vortex for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the substance dissolves completely, continue adding known amounts of the substance incrementally until a saturated solution is formed (i.e., solid material remains undissolved after thorough mixing).
-
Record the total mass of the substance that dissolved in the known volume of the solvent.
-
Express the solubility in terms of mg/mL or g/L.
-
The procedure should be repeated for each organic solvent of interest.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a chemical compound.
Caption: General workflow for experimental solubility determination.
Signaling Pathways and Biological Activity
Currently, there is no readily available information in the public domain detailing specific signaling pathways that are modulated by this compound. For researchers interested in investigating the biological effects of this compound, a general workflow for screening and identifying potential cellular targets and pathways is proposed below.
Caption: General workflow for investigating the biological activity of a novel compound.
Conclusion
This technical guide provides a foundational understanding of the solubility characteristics of this compound. While specific quantitative data remains elusive, the qualitative solubility profile, supported by data from analogous compounds, offers valuable guidance for its use in research and development. The provided experimental protocols, based on established OECD guidelines, offer a robust framework for the precise determination of its solubility in both aqueous and organic media. For researchers exploring its biological potential, the outlined workflow provides a systematic approach to identifying its cellular targets and mechanisms of action. Further empirical studies are warranted to establish definitive quantitative solubility data and to elucidate its biological activities.
References
- 1. Water Solubility | Scymaris [scymaris.com]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 3. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 4. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N-ethyl-N-methyl-benzene-1,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and key structural characteristics of N-ethyl-N-methyl-benzene-1,4-diamine. The information is intended to support research and development activities where this compound is utilized as a chemical intermediate or a subject of study.
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of complete experimental spectra for this specific molecule in public databases, expected values are inferred from partial data and the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound are presented below.
¹H NMR Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (methyl) | ~1.1 | Triplet | 3H | ~7.2 |
| -NH₂ | ~3.5 (broad) | Singlet | 2H | - |
| N-CH₃ (N-methyl) | ~2.9 | Singlet | 3H | - |
| N-CH₂- (N-ethyl) | ~3.3 | Quartet | 2H | ~7.2 |
| Aromatic-H | ~6.6 - 7.2 | Multiplet | 4H | - |
Note: Partial ¹H NMR data for the dihydrochloride salt shows a singlet at δ 2.3 ppm for the N–CH₃ group and a triplet at δ 1.1 ppm for the N–CH₂–CH₃ group[1]. Chemical shifts can vary depending on the solvent and whether the compound is in its free base or salt form.
¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ (methyl) | ~12-15 |
| N-CH₃ (N-methyl) | ~30-35 |
| N-CH₂- (N-ethyl) | ~45-50 |
| Aromatic C-N | ~140-150 |
| Aromatic C-H | ~115-130 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Predicted IR Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300-3500 | Medium (two bands) |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Medium |
| N-H Bend (primary amine) | 1590-1650 | Strong |
| C=C Stretch (aromatic) | 1450-1600 | Medium |
| C-N Stretch (aromatic amine) | 1250-1335 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol [2] |
| Expected M+ Peak (m/z) | 150 |
| Key Fragmentation Pattern | Alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of methyl or ethyl radicals. |
Experimental Protocols
Detailed methodologies for the acquisition of the above spectroscopic data would typically follow standard laboratory procedures.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse sequence with a spectral width of approximately 10-15 ppm. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of approximately 0-200 ppm. A greater number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Synthesis Workflow
The synthesis of this compound can be achieved through a stepwise alkylation of p-phenylenediamine. The following diagram illustrates the general workflow for this synthetic route.
Caption: Synthetic workflow for this compound.
References
N-ethyl-N-methyl-benzene-1,4-diamine safety data sheet and handling precautions.
A Technical Guide to the Safe Handling of N-ethyl-N-methyl-benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or industrial setting. It is not a substitute for a formal Safety Data Sheet (SDS). While every effort has been made to provide accurate information, a complete SDS for this compound was not available at the time of writing. The information herein is a compilation of data from supplier information for the specific compound and general knowledge of handling hazardous chemicals, particularly toxic aromatic amines. Always consult with your institution's safety officer and refer to all available safety literature before handling this chemical.
Introduction
This compound, and its dihydrochloride salt, are aromatic amines used as intermediates in the synthesis of dyes, pigments, and polymers, and may be utilized in various research and development applications, including as enzyme substrates or in the development of new pharmaceutical compounds.[1] As with many aromatic amines, this compound is expected to exhibit significant toxicity.[2][3] This guide provides a summary of the known safety information and best practices for handling this compound to minimize risk to personnel and the environment.
Hazard Identification and Classification
Based on available supplier safety information for this compound (CAS No. 2442-81-1), the compound is classified as highly hazardous.[4]
GHS Hazard Statements:
-
H301: Toxic if swallowed.
-
H314: Causes severe skin burns and eye damage.
Signal Word: Danger[4]
General Toxicity of Aromatic Amines: Aromatic amines as a class of compounds are known for their potential to cause a range of adverse health effects. Many are recognized as carcinogens or mutagens and can be readily absorbed through the skin.[2][5] They can also pose risks to the respiratory and cardiovascular systems.[2] Due to the structural similarity of this compound to other toxic aromatic amines, it should be handled as a substance with the potential for long-term health effects, including carcinogenicity, until proven otherwise.
Physical and Chemical Properties
The following table summarizes the computed physical and chemical properties for this compound and its dihydrochloride salt.
| Property | This compound | This compound dihydrochloride |
| CAS Number | 2442-81-1 | 1414958-37-4 |
| Molecular Formula | C₉H₁₄N₂ | C₉H₁₆Cl₂N₂ |
| Molecular Weight | 150.22 g/mol | 223.14 g/mol |
Data sourced from supplier and chemical database information.
Handling and Storage Precautions
Given the high toxicity and corrosive nature of this compound, stringent safety protocols must be followed.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is essential.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | A lab coat, and for larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood. |
Safe Handling Practices
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Avoid the formation of dust and aerosols.[7]
-
Use tools and equipment that are easy to decontaminate.
-
Weighing of the solid should be done in a fume hood or a balance enclosure.[6]
-
After handling, wash hands and any exposed skin thoroughly.[8]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed and clearly labeled.
-
The storage area should be designated for toxic and corrosive materials.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Spills and Leaks
-
Minor Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow your institution's emergency spill response procedures.
Transportation
This compound is regulated for transport.
| Regulation | Information |
| UN Number | 2922 |
| Transport Hazard Class | 8 (Corrosive) and 6.1 (Toxic) |
| Packing Group | II |
Data sourced from supplier information.[4]
Experimental Protocols: General Procedure for Handling Hazardous Powders
The following is a general experimental workflow for handling this compound powder. This should be adapted to specific experimental needs and institutional safety protocols.
Caption: General workflow for safely handling hazardous chemical powders.
Logical Relationship of Safety Measures
The implementation of a multi-layered safety approach is critical when working with hazardous materials like this compound.
Caption: Hierarchy of controls for managing chemical hazards.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2442-81-1|N1-Ethyl-N1-methylbenzene-1,4-diamine|BLD Pharm [bldpharm.com]
- 5. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. safety.duke.edu [safety.duke.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. utsi.edu [utsi.edu]
An In-Depth Technical Guide to N-ethyl-N-methyl-benzene-1,4-diamine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-N-methyl-benzene-1,4-diamine, a substituted p-phenylenediamine derivative, has played a significant, albeit often behind-the-scenes, role in the advancement of chemical technologies, most notably in the field of color photography. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound. While not a therapeutic agent, its synthesis and chemical behavior offer valuable insights for professionals in chemical and materials science. This document details key experimental protocols for its synthesis and presents its known physicochemical properties. In the absence of defined biological signaling pathways, this guide provides visualizations of its primary synthesis workflows.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the burgeoning field of synthetic organic chemistry and the development of color photography in the late 19th and early 20th centuries. The first synthetic dye, mauveine, was discovered by William Henry Perkin in 1856, sparking a revolution in the creation of "coal-tar colors" for various applications.[1][2] This era of innovation set the stage for the synthesis of a wide array of aromatic amines and their derivatives.
The advent of color photography necessitated the development of color developing agents, which are oxidized during the development process and then react with dye couplers to form color dyes.[3] Derivatives of p-phenylenediamine proved to be particularly effective in this role.[3] Numerous patents from the early to mid-20th century describe the synthesis and application of a variety of N-substituted p-phenylenediamine derivatives for color photography, highlighting the intense research and development in this area. It is within this context of optimizing color developer properties, such as solubility, stability, and reactivity, that this compound was likely first synthesized and characterized.
Physicochemical Properties
Quantitative data for this compound is not extensively documented in readily accessible literature. However, data for the closely related and well-characterized N,N-diethyl-p-phenylenediamine and N,N,N',N'-tetramethyl-p-phenylenediamine are provided below for comparative purposes. The properties of this compound are expected to be intermediate between these two compounds.
| Property | N,N-Diethyl-p-phenylenediamine | N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride |
| Molecular Formula | C10H16N2 | C10H18Cl2N2 |
| Molecular Weight | 164.25 g/mol [5] | 237.17 g/mol |
| Melting Point | 19-21 °C[5] | 222-224 °C |
| Boiling Point | 262 °C[5] | Not applicable |
| Density | 0.988 g/mL at 25 °C[5] | Not available |
| Solubility | Insoluble in water; soluble in alcohol and ether.[5] | Soluble in water. |
| Appearance | Reddish-brown or black liquid.[5] | Off-white to gray-brown powder. |
Note: The properties of the free base and the dihydrochloride salt can differ significantly, particularly in terms of melting point and solubility.
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes, primarily involving the alkylation of p-nitroaniline or p-phenylenediamine, followed by reduction of the nitro group. The following are detailed experimental protocols based on established methods for analogous compounds.
Method 1: Stepwise Alkylation of p-Nitroaniline and Subsequent Reduction
This method involves the sequential introduction of the methyl and ethyl groups onto the amino group of p-nitroaniline, followed by the reduction of the nitro group to an amine.
Experimental Protocol:
-
N-methylation of p-nitroaniline: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve p-nitroaniline in a suitable solvent such as ethanol. Add a base, for example, sodium carbonate, followed by the dropwise addition of a methylating agent like dimethyl sulfate. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and filter to remove inorganic salts. Evaporate the solvent to obtain N-methyl-p-nitroaniline.
-
N-ethylation of N-methyl-p-nitroaniline: Dissolve the N-methyl-p-nitroaniline obtained in the previous step in a polar aprotic solvent like dimethylformamide (DMF). Add a base such as potassium carbonate, followed by the addition of an ethylating agent, for instance, ethyl bromide or ethyl iodide. Heat the reaction mixture and monitor by TLC. Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield N-ethyl-N-methyl-p-nitroaniline.
-
Reduction of N-ethyl-N-methyl-p-nitroaniline: Dissolve the N-ethyl-N-methyl-p-nitroaniline in ethanol in a hydrogenation vessel. Add a catalyst, such as palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating. Monitor the reaction until the theoretical amount of hydrogen is consumed. Filter off the catalyst and evaporate the solvent to obtain this compound. The product can be further purified by distillation under reduced pressure or by recrystallization of its salt form.
Caption: Stepwise alkylation and subsequent reduction synthesis pathway.
Method 2: Reductive Alkylation of p-Nitroaniline
This method combines the reduction of the nitro group and the introduction of the alkyl groups in a single pot or in a more streamlined sequence.
Experimental Protocol:
-
Formation of N-ethyl-N-methylamine: In a suitable reaction vessel, react methylamine with an ethylating agent such as ethyl bromide to form N-ethyl-N-methylamine. This step is typically performed separately.
-
Reaction with p-chloronitrobenzene: In a pressure reactor, combine p-chloronitrobenzene, N-ethyl-N-methylamine, a base like sodium bicarbonate, and a solvent such as dimethylformamide (DMF). Heat the mixture under pressure. The nucleophilic aromatic substitution of the chloride by the secondary amine will yield N-ethyl-N-methyl-p-nitroaniline.
-
Reduction of the Nitro Group: After the completion of the substitution reaction, the resulting N-ethyl-N-methyl-p-nitroaniline can be reduced to the corresponding diamine using catalytic hydrogenation as described in Method 1, step 3.
Caption: Synthesis via nucleophilic aromatic substitution and reduction.
Applications
The primary application of this compound and its closely related analogues has been in the field of color photography . As a color developing agent, its oxidized form couples with various dye couplers embedded in the photographic emulsion layers to produce cyan, magenta, and yellow dyes, which together form the final color image.
Beyond photography, substituted p-phenylenediamines are used as:
-
Dye intermediates: In the synthesis of various azo and other classes of dyes.
-
Antioxidants and antiozonants: In the rubber industry to prevent degradation of the polymer chains.
-
Precursors in polymer synthesis: For the production of high-performance polymers.
Biological Activity and Signaling Pathways
A thorough review of the scientific literature does not reveal any specific, well-characterized biological signaling pathways that are directly modulated by this compound. Its primary significance lies in its chemical properties and applications rather than in a direct pharmacological role. Like many aromatic amines, p-phenylenediamine derivatives can exhibit toxicity and are known skin sensitizers. Therefore, appropriate safety precautions should be taken when handling this compound.
Conclusion
This compound is a compound with a rich history rooted in the development of color imaging technology. While it may not be a household name, its synthesis and application are a testament to the ingenuity of organic chemists in the 20th century. This guide has provided a detailed overview of its historical context, synthetic methodologies, and key properties, offering a valuable resource for researchers and professionals in the chemical sciences. The provided experimental protocols and synthesis diagrams serve as a practical reference for the laboratory preparation of this and related compounds. Further research into the specific physical and spectral properties of this compound would be a valuable addition to the existing literature.
References
- 1. Color Additives History | FDA [fda.gov]
- 2. Development of Color Products - From William Perkin to Urban Decay - NYSCC [nyscc.org]
- 3. Photographic developer - Wikipedia [en.wikipedia.org]
- 4. Photographic_developer [chemeurope.com]
- 5. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-ethyl-N-methyl-benzene-1,4-diamine: Synthesis, Commercial Availability, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-ethyl-N-methyl-benzene-1,4-diamine, a versatile aromatic diamine with applications in chemical synthesis and research. This document details its commercial availability from key suppliers, outlines established synthetic and purification protocols, and provides methods for its analytical characterization.
Commercial Availability and Key Suppliers
This compound is commercially available primarily as its dihydrochloride salt (CAS No. 1414958-37-4), which offers enhanced stability and solubility in aqueous media. The free base form (CAS No. 2442-81-1) is also available from select suppliers. The purity of the commercially available compound is generally high, suitable for most research and development applications.
Below is a summary of key suppliers and their product specifications. Please note that pricing and availability are subject to change and may require institutional login for current details.
| Supplier | Product Name | CAS Number | Purity | Available Forms |
| Benchchem | This compound dihydrochloride | 1414958-37-4 | >99% (by HPLC)[1] | Dihydrochloride salt |
| Sigma-Aldrich | This compound dihydrochloride | 1414958-37-4 | 96% | Dihydrochloride salt |
| BLDpharm | This compound dihydrochloride | 1414958-37-4 | Not specified | Dihydrochloride salt |
| eMolecules (via Fisher Scientific) | This compound dihydrochloride | 1414958-37-4 | Not specified | Dihydrochloride salt |
| Alfa Chemistry | This compound | 2442-81-1 | 97% | Free base |
Experimental Protocols
This section details established laboratory-scale synthetic and purification methodologies for this compound dihydrochloride.
Synthesis Method 1: Stepwise Alkylation of Benzene-1,4-diamine[1]
This method involves the sequential addition of ethyl and methyl groups to benzene-1,4-diamine.
Reaction Scheme:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-ethyl-N-methyl-benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction N-ethyl-N-methyl-benzene-1,4-diamine, also known as N1-ethyl-N1-methylbenzene-1,4-diamine, is a substituted aromatic diamine.[1] Compounds of this class are utilized as intermediates in the synthesis of dyes and polymers and have applications in the development of pharmaceuticals.[1][2] This document provides detailed protocols for two common synthetic routes to obtain this compound, typically isolated as its more stable dihydrochloride salt.
Disclaimer: The synthesis protocols described herein involve hazardous chemicals and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place. All personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn. All procedures should be carried out in a properly functioning fume hood.
Synthetic Pathways Overview
Two primary synthetic routes for this compound are detailed:
-
Route 1: Stepwise Alkylation of Benzene-1,4-diamine. This direct approach involves the sequential addition of ethyl and methyl groups to the amine nitrogens of the starting material.
-
Route 2: Reduction of N-ethyl-N-methyl-4-nitroaniline. This method introduces the alkyl groups prior to the formation of the second amine, offering potentially better control over side reactions.[1]
The following sections provide detailed experimental protocols for each route.
Route 1: Stepwise Alkylation of Benzene-1,4-diamine
This method involves a two-step alkylation followed by salt formation. The workflow is designed to control the reaction conditions to favor the desired N,N-disubstituted product.
Experimental Protocol
Part A: Primary Alkylation (Ethylation)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a nitrogen inlet, a thermometer, and a dropping funnel, suspend sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Cool the suspension to 0–5°C using an ice bath. Add a solution of benzene-1,4-diamine (1.0 eq) in anhydrous THF dropwise to the stirred suspension.
-
Ethylation: While maintaining the temperature at 0–5°C, add ethyl bromide (1.1 eq) dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-ethyl-benzene-1,4-diamine intermediate.
Part B: Secondary Alkylation (Methylation)
-
Reaction Setup: Dissolve the crude N-ethyl-benzene-1,4-diamine from the previous step in a suitable solvent such as THF or acetonitrile.
-
Methylation: Add methyl iodide (1.05 eq) to the solution.
-
Reaction: Stir the mixture at room temperature (20–25°C) for 4–6 hours. Monitor the reaction to completion by TLC.[1]
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any unreacted methyl iodide and salts. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude this compound free base.
Part C: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base in ethanol.
-
Precipitation: Bubble hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in ethanol, until precipitation is complete.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol or diethyl ether. The final product can be further purified by recrystallization from an ethanol/water mixture to yield this compound dihydrochloride as a solid.[1]
Data Presentation
| Parameter | Value | Reference |
| Overall Yield | 78–85% (after recrystallization) | [1] |
| Purity | >99% (by HPLC) | [1] |
| ¹H-NMR (N-CH₃) | δ 2.3 ppm (singlet) | [1] |
| ¹H-NMR (N-CH₂-CH₃) | δ 1.1 ppm (triplet) | [1] |
Route 2: Reduction of N-ethyl-N-methyl-4-nitroaniline
This two-step route involves the synthesis of the nitro-intermediate followed by catalytic hydrogenation. This approach can offer higher selectivity and avoid the polyalkylation that can occur in Route 1.
Experimental Protocol
Part A: Synthesis of N-ethyl-N-methyl-4-nitroaniline
-
Starting Material: Begin with 4-nitroaniline.
-
First Alkylation (e.g., Ethylation): React 4-nitroaniline with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile) to form N-ethyl-4-nitroaniline.
-
Purification: Purify the mono-alkylated product via column chromatography or recrystallization.
-
Second Alkylation (Methylation): React the purified N-ethyl-4-nitroaniline with a methylating agent (e.g., methyl iodide) and a base to form N-ethyl-N-methyl-4-nitroaniline.
-
Final Purification: Purify the desired product, N-ethyl-N-methyl-4-nitroaniline, using column chromatography or recrystallization. A similar nitration of an N-ethyl-N-methyl-benzene derivative can yield the nitro intermediate in approximately 90% yield.[1]
Part B: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve N-ethyl-N-methyl-4-nitroaniline (1.0 eq) in methanol.
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (0.1 eq) to the solution.[1]
-
Hydrogenation: Place the vessel under a hydrogen gas atmosphere (3 bar) and heat to 50°C.[1]
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor the uptake of hydrogen. The reaction is typically complete within a few hours. Progress can also be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture and carefully filter it through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound free base.
Part C: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent like ethanol or isopropanol.
-
Acidification: Add concentrated hydrochloric acid dropwise to the solution until the pH is acidic and precipitation is complete.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Data Presentation
| Parameter | Value | Reference |
| Yield (Hydrogenation Step) | 92% | [1] |
| Catalyst | 5% Palladium on Carbon | [1] |
| Hydrogen Pressure | 3 bar | [1] |
| Reaction Temperature | 50°C | [1] |
Visualizations
Reaction Pathway Diagrams
Caption: Workflow for Synthesis Route 1: Stepwise Alkylation.
Caption: Workflow for Synthesis Route 2: Nitro-Group Reduction.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Synthesis and Purification.
References
Application Notes and Protocols: N-ethyl-N-methyl-benzene-1,4-diamine in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-methyl-benzene-1,4-diamine, a substituted aromatic diamine, serves as a crucial intermediate in the synthesis of a variety of dyes, particularly disperse and azo dyes. Its chemical structure allows for the facile formation of diazonium salts, which can then be coupled with various electron-rich aromatic compounds to produce a wide spectrum of colors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative disperse dye.
Key Applications
This compound is primarily utilized in the synthesis of:
-
Azo Dyes: These dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in the textile, leather, and paper industries.
-
Disperse Dyes: These are non-ionic dyes with low water solubility, suitable for dyeing synthetic fibers such as polyester, nylon, and cellulose acetate.
The presence of the ethyl and methyl groups on one of the amino functionalities enhances the dye's properties, such as its affinity for synthetic fibers and its fastness characteristics.
Synthesis of a Representative Disperse Dye
This section outlines the synthesis of a disperse red dye using this compound as the diazo component and 2-hydroxy-4-methyl-5-cyanopyridone as the coupling component.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Diazotization of this compound.
-
Azo Coupling of the resulting diazonium salt with 2-hydroxy-4-methyl-5-cyanopyridone.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of a disperse red dye.
Experimental Protocol
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-hydroxy-4-methyl-5-cyanopyridone
-
Sodium acetate
-
Ethanol
-
Distilled water
Step 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the diamine solution, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture at 0-5 °C for 30-60 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve an equimolar amount of 2-hydroxy-4-methyl-5-cyanopyridone in ethanol.
-
Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.
-
Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate.
-
Continue stirring the mixture in the ice bath for 2-3 hours. A colored precipitate of the disperse dye will form.
Step 3: Isolation and Purification
-
Filter the precipitated dye using vacuum filtration.
-
Wash the filter cake thoroughly with cold distilled water to remove any unreacted salts and acids.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol/water mixture, to achieve high purity.
-
Dry the purified dye in a vacuum oven at a controlled temperature.
Data Presentation
The following tables summarize the typical quantitative data for a disperse red dye synthesized from this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₅N₅O₂ |
| Molecular Weight | 309.32 g/mol |
| Melting Point | >250 °C |
| Color | Reddish-brown powder |
Table 2: Spectroscopic Data
| Technique | Result |
| UV-Vis (λmax in DMF) | 480 - 520 nm |
| Molar Extinction Coefficient (ε) | Data not available in search results |
| Infrared (IR) ν (cm⁻¹) | ~3400 (N-H), ~2220 (C≡N), ~1670 (C=O), ~1590 (N=N) |
| ¹H NMR (δ, ppm in DMSO-d₆) | Specific shifts depend on final structure |
Table 3: Fastness Properties on Polyester Fabric
| Fastness Property | Rating (1-5 Scale) |
| Light Fastness | 4-5 |
| Wash Fastness | 4 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 4 |
(Note: Fastness properties are dependent on the dyeing process and the specific substrate.)
Signaling Pathways and Logical Relationships
The synthesis of azo dyes from this compound follows a well-established chemical pathway involving electrophilic aromatic substitution.
Diagram of the Reaction Mechanism
Caption: Key steps in the azo dye synthesis mechanism.
Conclusion
This compound is a versatile intermediate for the synthesis of high-performance disperse and azo dyes. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of dye chemistry, materials science, and related disciplines. The straightforward synthesis and the desirable properties of the resulting dyes make this compound a significant building block in the colorant industry. Further research can be directed towards exploring novel coupling components to expand the color palette and enhance the functional properties of the dyes derived from this intermediate.
Application Notes and Protocols for N-ethyl-N-methyl-benzene-1,4-diamine in Photographic Development
Application Notes
N-ethyl-N-methyl-benzene-1,4-diamine is a substituted p-phenylenediamine, a class of organic compounds that are the cornerstone of chromogenic photographic development. In this process, the developing agent reduces silver halide crystals that have been exposed to light, forming metallic silver. The oxidized form of the developing agent then reacts with color couplers embedded in the photographic emulsion to form cyan, magenta, and yellow dyes. This process ultimately creates a full-color negative image.
The reactivity and performance of a developing agent are influenced by the substituent groups on the benzene ring and the amine nitrogen atoms. The ethyl and methyl groups on one of the nitrogens in this compound are expected to influence its solubility, developing activity, and the stability of the resulting dyes.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄N₂ |
| Molar Mass | 150.22 g/mol |
| Appearance | Expected to be a solid, may darken on exposure to air and light |
| Solubility | Likely soluble in acidic aqueous solutions and organic solvents |
Mechanism of Action
The development process is a redox reaction. The this compound donates electrons to the exposed silver halide crystals, reducing them to metallic silver. The now-oxidized developing agent, a quinonediimine, is highly reactive and couples with the color couplers in the emulsion layers to form the corresponding dyes.
Experimental Protocols
The following protocols are adapted from the standard C-41 color negative processing workflow. All steps should be carried out in complete darkness until the bleaching and fixing steps are complete.
Preparation of Stock Solutions
Developer Stock Solution (to be prepared immediately before use):
| Component | Concentration | Purpose |
| Distilled Water | 800 mL | Solvent |
| Sodium Sulfite (anhydrous) | 4.0 g | Antioxidant, prevents premature oxidation of the developer |
| This compound | 2.5 g | Developing Agent |
| Potassium Carbonate (anhydrous) | 30.0 g | Accelerator, provides the necessary alkaline pH |
| Potassium Bromide | 0.5 g | Antifoggant, restrains development in unexposed areas |
| Distilled Water | to make 1 L |
Bleach Stock Solution:
| Component | Concentration | Purpose |
| Distilled Water | 800 mL | Solvent |
| Potassium Ferricyanide | 100.0 g | Bleaching agent, converts metallic silver back to silver halide |
| Potassium Bromide | 25.0 g | |
| Distilled Water | to make 1 L |
Fixer Stock Solution:
| Component | Concentration | Purpose |
| Distilled Water | 800 mL | Solvent |
| Sodium Thiosulfate (pentahydrated) | 240.0 g | Fixing agent, removes unexposed silver halide |
| Sodium Sulfite (anhydrous) | 15.0 g | Preservative |
| Distilled Water | to make 1 L |
Stabilizer Stock Solution:
| Component | Concentration | Purpose |
| Distilled Water | 900 mL | Solvent |
| Formalin (37% solution) | 5.0 mL | Hardening agent and biocide |
| Photo-Flo 200 (or similar wetting agent) | 1.0 mL | Prevents water spots |
| Distilled Water | to make 1 L |
Development Protocol
| Step | Solution | Temperature | Time | Agitation |
| 1. Pre-wet | Water | 38°C (100.4°F) | 1 minute | Continuous |
| 2. Development | Developer | 38°C (100.4°F) | 3.5 - 5 minutes (experimental) | 4 inversions every 30 seconds |
| 3. Bleach | Bleach | 35-40°C (95-104°F) | 6.5 minutes | 4 inversions every 30 seconds |
| 4. Wash | Running Water | 35-40°C (95-104°F) | 3 minutes | Continuous flow |
| 5. Fix | Fixer | 35-40°C (95-104°F) | 6.5 minutes | 4 inversions every 30 seconds |
| 6. Wash | Running Water | 35-40°C (95-104°F) | 3 minutes | Continuous flow |
| 7. Stabilize | Stabilizer | Room Temperature | 1 minute | Gentle agitation for 15 seconds |
| 8. Dry | Room Temperature | 1-2 hours | Hang film in a dust-free environment |
Visualizations
Experimental workflow for color negative development.
Chemical pathway of chromogenic development.
Safety Precautions
P-phenylenediamine and its derivatives are known sensitizers and can cause allergic skin reactions.[1][2][3] They are also toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat when handling the dry chemicals and their solutions.[1][2][3]
-
Ventilation: Work in a well-ventilated area to avoid inhaling dust from the powdered chemicals or vapors from the solutions.[1][2]
-
Handling: Avoid contact with skin and eyes.[1][2] Do not eat, drink, or smoke in the work area.[1]
-
Storage: Store chemicals in tightly sealed containers in a cool, dry, and dark place, away from strong oxidizers and acids.[1]
-
Disposal: Dispose of all chemical waste in accordance with local environmental regulations. Do not pour solutions down the drain.[1][2]
References
Application Notes and Protocols for the Quantification of N-ethyl-N-methyl-benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-methyl-benzene-1,4-diamine is a substituted aromatic diamine that serves as an important intermediate in the synthesis of various dyes, polymers, and pharmaceutical agents.[1] Accurate quantification of this compound is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical quantification of this compound.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for trace-level quantification in complex matrices such as biological fluids, offering high selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A reliable method, often requiring derivatization to improve the volatility and chromatographic behavior of the analyte.
-
Spectrophotometry: A colorimetric method that can be used for quantification in simpler sample matrices. It is generally less sensitive and specific than chromatographic methods.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the analytical methods, based on validated methods for the analogous compound p-phenylenediamine (PPD).[2][3][4][5] These values should be considered as a starting point for the validation of a method for this compound.
Table 1: LC-MS/MS Method Performance (Adapted from PPD analysis)
| Parameter | Expected Value |
| Linearity Range | 5 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-assay Imprecision (% RSD) | < 15% |
| Inter-assay Imprecision (% RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Absolute Recovery | 50 - 60% |
Table 2: GC-MS Method Performance (Adapted from PPD analysis)
| Parameter | Expected Value |
| Linearity Range | 1 - 1275 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Recovery | > 90% |
Table 3: Spectrophotometric Method Performance (Adapted from aromatic amine analysis)
| Parameter | Expected Value |
| Linearity Range | 1 - 25 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
Experimental Protocols
Protocol 1: Quantification by LC-MS/MS
This protocol is adapted from a validated method for the determination of p-phenylenediamine (PPD) in biological samples.[2][3]
1. Principle
This compound is extracted from the sample matrix using liquid-liquid extraction. The extract is then analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
2. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound like acetanilide)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Methylene chloride
-
Ultrapure water
3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of the sample (e.g., plasma, urine, or a dissolved formulation), add the internal standard.
-
Add 0.5 mL of ammonium hydroxide solution.
-
Add 3 mL of methylene chloride and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Predicted):
-
This compound: Precursor ion (Q1) m/z 151.1 -> Product ion (Q3) to be determined by infusion of the standard. A likely fragmentation would involve the loss of the ethyl group, resulting in a product ion around m/z 122.1.
-
Internal Standard (Acetanilide): m/z 136 -> 77[2]
-
6. Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Caption: Workflow for LC-MS/MS quantification.
Protocol 2: Quantification by GC-MS
This protocol is based on a method for the determination of PPD in cosmetic products, which involves derivatization.[5][6]
1. Principle
Due to the polarity of the amino groups, derivatization is often necessary for good chromatographic peak shape and thermal stability. In this adapted protocol, this compound is derivatized with an appropriate agent (e.g., trifluoroacetic anhydride) before GC-MS analysis.
2. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog or a similar aromatic amine)
-
Ethyl acetate (GC grade)
-
Trifluoroacetic anhydride (TFAA)
-
Sodium sulfate (anhydrous)
3. Instrumentation
-
Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector
-
GC column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
4. Sample Preparation and Derivatization
-
Extract the sample with ethyl acetate. For liquid samples, perform a liquid-liquid extraction. For solid samples, an ultrasonic-assisted extraction may be used.
-
Dry the ethyl acetate extract with anhydrous sodium sulfate.
-
Transfer a known volume of the extract to a reaction vial.
-
Add the internal standard.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS system.
5. GC-MS Conditions
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions to monitor will depend on the fragmentation of the derivatized analyte and internal standard, which should be determined from their full-scan mass spectra.
6. Data Analysis
Quantification is based on a calibration curve of the peak area ratio of the derivatized analyte to the derivatized internal standard versus the concentration of the analyte.
Caption: Workflow for GC-MS quantification with derivatization.
Protocol 3: Quantification by Spectrophotometry
This protocol is adapted from a method for the determination of aromatic amines using N,N-diethyl-p-phenylenediamine sulphate and an oxidizing agent.[4][7]
1. Principle
Aromatic amines can be determined by a coupling reaction with a suitable reagent in the presence of an oxidizing agent to form a colored product. The absorbance of the resulting solution is measured and is proportional to the concentration of the analyte.
2. Materials and Reagents
-
This compound reference standard
-
N,N-diethyl-p-phenylenediamine (DPD) sulphate solution
-
Potassium iodate (KIO₄) solution
-
Hydrochloric acid (HCl) solution
-
Spectrophotometer
3. Procedure
-
Prepare a series of standard solutions of this compound.
-
Prepare the sample solution.
-
In a series of volumetric flasks, add a known volume of the standard or sample solution.
-
Add a specific volume of DPD sulphate solution.
-
Add a specific volume of KIO₄ solution.
-
Acidify the solution with HCl.
-
Allow the color to develop for a specified time at a controlled temperature.
-
Measure the absorbance at the wavelength of maximum absorption (to be determined experimentally, likely around 550 nm for the red product).
4. Data Analysis
A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations. The concentration of the analyte in the sample can then be determined from this curve.
Caption: Workflow for spectrophotometric quantification.
Conclusion
The analytical methods described provide a comprehensive framework for the quantification of this compound. The LC-MS/MS method is recommended for applications requiring high sensitivity and selectivity, while the GC-MS and spectrophotometric methods offer viable alternatives. It is imperative that any of these adapted methods undergo a thorough in-house validation to ensure their accuracy, precision, and suitability for the intended application and sample matrix.
References
- 1. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
- 2. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of N-ethyl-N-methyl-benzene-1,4-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-ethyl-N-methyl-benzene-1,4-diamine, a substituted p-phenylenediamine derivative, is a compound of interest in various chemical and pharmaceutical applications. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and research purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of such compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described protocol is based on established methods for similar aniline and p-phenylenediamine derivatives and provides a strong foundation for method validation and implementation.[1][2][3][4] It is important to note that p-phenylenediamines can be susceptible to oxidation, which may affect sample stability.[4]
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (0.1%) or Phosphoric acid
-
Diluent: 50:50 mixture of Acetonitrile and Water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are proposed and may require optimization.
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV Absorbance at 290 nm |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in the diluent (50:50 Acetonitrile:Water).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up to the mark with the diluent and mix thoroughly.
Calibration Curve Preparation
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards.
-
A suggested concentration range is 1-100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of diluent.
-
Vortex and sonicate to ensure complete extraction of the analyte.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the prepared calibration standards in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Data Presentation
The following table summarizes the expected performance characteristics of this HPLC method. Note: The data presented below is hypothetical and for illustrative purposes. Method validation is required to establish these parameters.
| Parameter | Expected Value |
| Retention Time (min) | ~ 4.5 |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
References
Application Notes and Protocols for the GC-MS Analysis of N-ethyl-N-methyl-benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the qualitative and quantitative analysis of N-ethyl-N-methyl-benzene-1,4-diamine using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to ensure reliable and reproducible results for the analysis of this compound in various matrices.
Introduction
This compound is a substituted aromatic diamine that finds applications as an intermediate in the synthesis of dyes, polymers, and pharmaceutical compounds.[1] Accurate and sensitive analytical methods are crucial for its quantification in research and development, quality control, and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.
Aromatic amines can be challenging to analyze by GC due to their polarity, which can lead to poor peak shape and adsorption on the column.[2][3] To overcome these challenges, derivatization is often employed to increase volatility and improve chromatographic performance. This protocol details a derivatization step using trifluoroacetic anhydride (TFAA) prior to GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Standard laboratory glassware
-
GC-MS system with a capillary column suitable for amine analysis
Standard Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
Sample Preparation and Derivatization
-
Sample Extraction (from a solid matrix, if applicable):
-
Accurately weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction step twice more and combine the supernatants.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
-
Derivatization:
-
To 100 µL of the sample extract or calibration standard in a GC vial, add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The following GC-MS conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Agilent CP-Wax for Volatile Amines and Diamines (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Quantitative Data
The following table summarizes the expected quantitative data for the trifluoroacetyl derivative of this compound. The mass-to-charge ratios are predicted based on the fragmentation of the similar compound N-ethyl-N-methylaniline.[1]
| Analyte (as TFA derivative) | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| N-ethyl-N-methyl-N'-(trifluoroacetyl)-benzene-1,4-diamine | 15 - 20 | 246 | 231, 217, 149, 120 |
Note: The retention time is an estimate and should be confirmed experimentally. The key fragment ions are predicted based on the likely fragmentation pattern involving the loss of a methyl group (-15), an ethyl group (-29), and other characteristic cleavages.
Diagrams
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The protocol described provides a robust and reliable method for the GC-MS analysis of this compound. The use of derivatization with trifluoroacetic anhydride enhances the chromatographic performance, allowing for accurate and sensitive quantification. The provided GC-MS parameters and expected data will serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. It is recommended to perform a full method validation to ensure its suitability for a specific application and matrix.
References
Application Notes and Protocols for N-ethyl-N-methyl-benzene-1,4-diamine in Organic Semiconductor Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-methyl-benzene-1,4-diamine, a substituted p-phenylenediamine derivative, holds potential as a versatile building block in the synthesis of organic semiconductor materials. While direct, specific protocols for its use are not extensively documented in publicly available literature, its structural motifs are found in various classes of organic electronic materials. Its electron-donating nature, stemming from the amino substituents, makes it a candidate for incorporation into hole transport materials (HTMs) and as a monomer for conductive polymers.
Derivatives of p-phenylenediamine are integral to the development of advanced materials for organic light-emitting diodes (OLEDs), perovskite solar cells, and organic thin-film transistors.[1][2][3] The N-alkylation of the diamine core can enhance solubility and influence the solid-state packing of the resulting materials, which are critical parameters for device performance and processability. These application notes provide generalized protocols for the synthesis of the precursor molecule and its potential application in organic semiconductors, based on established methodologies for analogous compounds.
Synthesis of this compound Dihydrochloride
The synthesis of the parent diamine is a crucial first step. Two primary methods have been reported for the preparation of this compound, typically isolated as its more stable dihydrochloride salt.[4]
Quantitative Data Summary
| Synthesis Method | Key Reagents | Yield (%) | Purity (%) | Reference |
| Stepwise Alkylation of Benzene-1,4-diamine | Benzene-1,4-diamine, Ethyl bromide, Methyl iodide, Sodium hydride | 78-85 | >99 (HPLC) | [4] |
| Nitro-Group Reduction of Alkylated Intermediate | N-ethyl-N-methyl-4-nitroaniline, Fuming HNO3/H2SO4, 5% Pd/C, H2 gas | ~83 (overall) | High | [4] |
Experimental Protocols
The following are detailed, generalized experimental protocols for the potential use of this compound in the preparation of organic semiconductors. These protocols are based on established procedures for structurally related p-phenylenediamine derivatives due to the absence of specific literature for the title compound.
Protocol 1: Synthesis of a Conductive Polymer via Oxidative Polymerization
This protocol outlines a general procedure for the chemical oxidative polymerization of this compound to form a conductive polymer. The oxidative polymerization of aromatic amines is a common method to produce conjugated polymers.[5][6]
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈) or Ferric chloride (FeCl₃) as an oxidant
-
Hydrochloric acid (HCl, 1 M)
-
Ammonium hydroxide (NH₄OH)
-
Methanol
-
Deionized water
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific molar amount of this compound in 1 M HCl in the three-neck flask, cooled in an ice bath. Stir the solution vigorously under a nitrogen atmosphere.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric equivalent of ammonium persulfate in 1 M HCl.
-
Polymerization: Add the oxidant solution dropwise to the monomer solution over a period of 30-60 minutes while maintaining the temperature at 0-5 °C. The reaction mixture will gradually darken, indicating polymerization.
-
Reaction Continuation: After the addition is complete, allow the reaction to stir for 2-4 hours at the same temperature, and then let it slowly warm to room temperature and stir for another 12-24 hours.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Washing and Neutralization: Collect the precipitate by vacuum filtration. Wash the polymer powder extensively with 1 M HCl, followed by deionized water until the filtrate is neutral. To obtain the neutral form of the polymer, wash with a dilute ammonium hydroxide solution, followed by deionized water and methanol.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
-
Solubilization: The resulting polymer may have limited solubility. Dissolve the polymer in a suitable organic solvent like NMP or DMF for further characterization or device fabrication.
Characterization:
-
Structure: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Conductivity: Four-point probe measurement on a thin film.
Protocol 2: Synthesis of a Hole Transport Material (HTM) Derivative
This protocol provides a generalized approach for incorporating this compound into a larger molecular structure suitable for use as a hole transport material, for example, through a Buchwald-Hartwig amination reaction. This method is widely used for synthesizing triarylamine-based HTMs.[1]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobiphenyl or a more complex aromatic bromide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst
-
A suitable phosphine ligand (e.g., Tri-tert-butylphosphine or Xantphos)
-
Sodium tert-butoxide (NaOtBu) as a base
-
Anhydrous toluene or dioxane as a solvent
Equipment:
-
Schlenk flask or a three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, this compound, sodium tert-butoxide, the palladium catalyst, and the phosphine ligand under an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene or dioxane to the flask via a syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
Visualizations
Caption: Workflow for Conductive Polymer Synthesis.
Caption: Workflow for Hole Transport Material Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric alkyl diamine based Dion–Jacobson low-dimensional perovskite solar cells with efficiency exceeding 15% - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
- 5. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for N-ethyl-N-methyl-benzene-1,4-diamine in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of N-ethyl-N-methyl-benzene-1,4-diamine, a versatile chromogenic substrate for various enzymatic assays. This compound is particularly useful for assays involving oxidoreductases such as horseradish peroxidase (HRP) and cytochrome c oxidase.[1] Its oxidation yields a colored product, allowing for convenient spectrophotometric quantification of enzyme activity.
Application in Horseradish Peroxidase (HRP) Assays
This compound serves as an excellent electron donor substrate for horseradish peroxidase (HRP) in the presence of hydrogen peroxide. The HRP-catalyzed oxidation of this compound results in the formation of a colored product, which can be measured to determine HRP activity. This assay is widely applicable in various research and diagnostic formats, including ELISAs and other HRP-based detection methods.
Enzymatic Reaction Pathway
The catalytic cycle of horseradish peroxidase involves a multi-step reaction with hydrogen peroxide and a reducing substrate like this compound. The enzyme is first oxidized by hydrogen peroxide to an intermediate state (Compound I), which is then reduced back to its native state in two single-electron steps by the substrate.
Quantitative Data: Kinetic Parameters of HRP with Aromatic Amine Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N,N-Dimethylaniline | 0.34 | 7061 | 2.08 x 10⁷ |
| p-Aminobenzoic acid | Value not specified | Value not specified | Value not specified |
| o-Phenylenediamine | Value not specified | Value not specified | Value not specified |
Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocol: HRP Activity Assay
This protocol outlines the steps for determining HRP activity using this compound as the chromogenic substrate.
Materials:
-
This compound dihydrochloride
-
Hydrogen peroxide (30% solution)
-
Potassium phosphate buffer (100 mM, pH 6.0)
-
Horseradish peroxidase enzyme solution
-
Spectrophotometer and cuvettes
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound dihydrochloride in ultrapure water. Store protected from light.
-
Hydrogen Peroxide Working Solution: Prepare a 10 mM working solution of hydrogen peroxide by diluting the 30% stock solution in potassium phosphate buffer. Prepare this solution fresh daily.
-
Enzyme Dilution: Prepare a working solution of horseradish peroxidase in cold potassium phosphate buffer to achieve an activity level within the linear range of the assay.
-
-
Assay Execution:
-
Set the spectrophotometer to measure absorbance at the optimal wavelength for the colored product (typically determined by a wavelength scan, often in the range of 500-600 nm).
-
In a 1 mL cuvette, combine the following:
-
800 µL of 100 mM Potassium Phosphate Buffer (pH 6.0)
-
100 µL of 10 mM this compound solution
-
50 µL of diluted Horseradish Peroxidase solution
-
-
Initiate the reaction by adding 50 µL of 10 mM Hydrogen Peroxide solution.
-
Immediately mix the contents of the cuvette by inversion and start monitoring the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the oxidized product.
-
Experimental Workflow
Application in Cytochrome C Oxidase Assays
This compound can also be employed as an artificial electron donor in assays for cytochrome c oxidase (Complex IV of the electron transport chain). In this context, it donates electrons to cytochrome c, which is then oxidized by cytochrome c oxidase. The rate of oxidation of the reduced substrate can be monitored to determine the enzyme's activity.
Signaling Pathway: Electron Transfer in Cytochrome C Oxidase
Cytochrome c oxidase is the terminal enzyme of the mitochondrial electron transport chain. It catalyzes the transfer of electrons from cytochrome c to molecular oxygen, which is reduced to water.[2][3][4][5] This process contributes to the generation of a proton gradient across the inner mitochondrial membrane, which is used for ATP synthesis.
References
- 1. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
- 2. Electron Transfer Pathways in Cytochrome c Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of Electron Transfer Pathways in Cytochrome c Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.williams.edu [sites.williams.edu]
- 5. Cytochrome c oxidase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-ethyl-N-methyl-benzene-1,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-ethyl-N-methyl-benzene-1,4-diamine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.
Method 1: Stepwise Alkylation of p-Phenylenediamine
This method involves the sequential addition of ethyl and methyl groups to p-phenylenediamine.
Q1: My reaction is producing a mixture of mono- and di-alkylated products with low selectivity for the desired N-ethyl-N-methyl-p-phenylenediamine. How can I improve this?
A1: Low selectivity is a common issue due to the similar reactivity of the primary and secondary amines. Here are several strategies to improve selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of your alkylating agents. Use of a slight excess of the first alkylating agent (e.g., ethyl bromide) can help drive the initial mono-alkylation to completion before proceeding with the second alkylation.
-
Stepwise Addition: Ensure the first alkylation step is complete before adding the second alkylating agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the amine. Ensure the base is added portion-wise at a low temperature to control the reaction rate and minimize side reactions.
-
Protecting Groups: For maximum selectivity, consider using an orthogonal protecting group strategy. This involves protecting one of the amino groups, performing the alkylation on the unprotected amine, and then deprotecting the other amine for subsequent alkylation.
Q2: I am observing significant amounts of the N,N-diethyl and N,N-dimethyl byproducts. What is causing this over-alkylation?
A2: Over-alkylation occurs when the initially formed secondary amine reacts further with the alkylating agent. The product amine is often more nucleophilic than the starting amine, leading to this "runaway" reaction. To mitigate this:
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise at a low temperature (e.g., 0-5 °C) to maintain a low concentration of the electrophile in the reaction mixture.
-
Use of Bulky Alkylating Agents (where applicable): While not directly applicable to producing the N-ethyl-N-methyl derivative, using bulkier alkylating agents can sterically hinder over-alkylation.
-
Alternative Alkylation Methods: Consider "borrowing hydrogen" or hydrogen autotransfer methodologies, which can offer higher selectivity for mono-alkylation. These methods typically use alcohols as alkylating agents in the presence of a suitable metal catalyst.
Q3: The reaction is sluggish and does not go to completion, even with extended reaction times. What could be the issue?
A3: Incomplete conversion can be due to several factors:
-
Inactive Reagents: Ensure your alkylating agents (ethyl bromide, methyl iodide) are fresh and have not degraded. Check the purity of your p-phenylenediamine.
-
Insufficient Base: The base (e.g., NaH) may have degraded due to improper storage. Use freshly opened or properly stored base.
-
Solvent Purity: The presence of water or protic impurities in the solvent (e.g., THF, DMF) will quench the strong base and inhibit the reaction. Use anhydrous solvents.
-
Temperature: While initial addition is often done at low temperatures to control exothermicity, the reaction may require warming to room temperature or gentle heating to proceed to completion.
Q4: My final product is dark-colored and difficult to purify. What are these impurities and how can I remove them?
A4: Aromatic amines, especially phenylenediamines, are prone to oxidation, leading to colored impurities.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification Techniques:
-
Column Chromatography: Purification by silica gel chromatography is a standard method to separate the desired product from byproducts and colored impurities.
-
Recrystallization: The product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.[1]
-
Salt Formation: Conversion of the free base to its hydrochloride salt can facilitate purification through recrystallization, as the salt is often a stable, crystalline solid. The free base can then be regenerated if needed.[1]
-
Method 2: Reductive Amination
This approach involves reacting a suitable carbonyl compound with an amine in the presence of a reducing agent.
Q1: What are the common challenges when using reductive amination to synthesize N-ethyl-N-methyl-p-phenylenediamine?
A1: Reductive amination can be a powerful tool, but challenges include:
-
Imine Formation and Stability: The initial formation of the imine or enamine intermediate is crucial. This step can be slow or reversible.
-
Side Reactions of the Carbonyl: The carbonyl compound can undergo self-condensation or reduction before reacting with the amine.
-
Control of Selectivity: Similar to direct alkylation, achieving selective mono-alkylation can be difficult. A stepwise approach is recommended.
Q2: My reductive amination is giving low yields. How can I optimize the reaction?
A2: To improve yields in reductive amination:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the carbonyl starting material. Sodium triacetoxyborohydride (STAB) is often a good choice for this.
-
pH Control: The pH of the reaction is critical for imine formation. It should be acidic enough to catalyze the reaction but not so acidic that it protonates the amine, rendering it non-nucleophilic. A typical pH range is 4-6.
-
Reaction Conditions: Varying the solvent, temperature, and reaction time can significantly impact the yield.
Method 3: Reduction of a Nitro Intermediate
This method involves the synthesis of an N-ethyl-N-methyl-nitroaniline precursor, followed by the reduction of the nitro group.
Q1: The reduction of my N-ethyl-N-methyl-4-nitroaniline is incomplete. What can I do?
A1: Incomplete reduction of the nitro group can be addressed by:
-
Catalyst Activity: The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may be deactivated. Use fresh catalyst or increase the catalyst loading. Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
-
Hydrogen Pressure: For catalytic hydrogenation, increasing the hydrogen pressure can improve the reaction rate and completeness.
-
Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are commonly used. Adding a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reducing agents such as iron powder in acetic acid, tin(II) chloride, or sodium dithionite.
Q2: I am observing dehalogenation of my substrate during the nitro reduction. How can I prevent this?
A2: Dehalogenation is a common side reaction in catalytic hydrogenation, especially with palladium catalysts. To minimize this:
-
Catalyst Choice: Use a catalyst that is less prone to causing dehalogenation, such as Raney Nickel.
-
Reaction Conditions: Perform the reaction under milder conditions (lower temperature and pressure).
-
Additives: The addition of certain reagents, like ammonium acetate, can sometimes suppress dehalogenation.
Q3: The work-up of my nitro reduction is problematic, and I'm losing a lot of product. Any suggestions?
A3: Work-up procedures for nitro reductions, especially those using metal catalysts, can be challenging.
-
Catalyst Removal: Ensure complete removal of the solid catalyst by filtration, for example, through a pad of Celite.
-
Extraction: The product amine may be basic and require neutralization or basification of the reaction mixture before extraction with an organic solvent.
-
Product Stability: The resulting diamine can be sensitive to air oxidation. It is often advisable to convert it directly to a more stable salt (e.g., hydrochloride) for storage and further use.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and Analogs
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| Stepwise Alkylation | Benzene-1,4-diamine | 1. Ethyl bromide, NaH2. Methyl iodide | 78-85% | >99% (HPLC) | [1] |
| Nitro-Group Reduction | N-ethyl-N-methyl-4-nitroaniline | 5% Pd/C, H₂ | 92% | High (unspecified) | [1] |
| Gas-Phase Catalytic Reaction | Ethylenediamine, Diethyl carbonate | NaY molecular sieve | 80-92% | 96-97% | Google Patents |
Experimental Protocols
Protocol 1: Stepwise Alkylation of Benzene-1,4-diamine[1]
-
Primary Alkylation (N-ethylation):
-
Dissolve benzene-1,4-diamine in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium hydride (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Slowly add ethyl bromide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0-5 °C until TLC analysis indicates the consumption of the starting material.
-
-
Secondary Alkylation (N-methylation):
-
To the crude mono-ethyl intermediate solution, add methyl iodide (1.05 equivalents) at room temperature (20-25 °C).
-
Stir for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Salt Formation (Optional but Recommended for Stability):
-
Dissolve the purified free base in ethanol.
-
Bubble dry HCl gas through the solution until precipitation is complete, or add a concentrated solution of HCl in ethanol.
-
Collect the this compound dihydrochloride precipitate by filtration and recrystallize from an ethanol/water mixture.
-
Protocol 2: Nitro-Group Reduction of N-ethyl-N-methyl-4-nitroaniline[1]
-
Reaction Setup:
-
In a hydrogenation vessel, dissolve N-ethyl-N-methyl-4-nitroaniline in methanol.
-
Add 5% Palladium on carbon (Pd/C) catalyst (0.1 equivalents).
-
-
Hydrogenation:
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 3 bar with hydrogen.
-
Heat the mixture to 50 °C and stir vigorously.
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Salt Formation:
-
Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Add concentrated hydrochloric acid to precipitate the dihydrochloride salt.
-
Collect the solid by filtration and dry under vacuum.
-
Visualizations
Caption: Workflow for the stepwise alkylation of p-phenylenediamine.
Caption: Workflow for the synthesis via nitro-group reduction.
Caption: Troubleshooting decision tree for common synthesis problems.
References
Technical Support Center: N-ethyl-N-methyl-benzene-1,4-diamine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-ethyl-N-methyl-benzene-1,4-diamine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Discoloration (Pink, Purple, Brown, or Black) | Oxidation of the aromatic diamine functional groups by atmospheric oxygen.[1][2] This is a common issue with phenylenediamines. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Use degassed solvents for all purification steps.- For recrystallization, add a small amount of a reducing agent like sodium hydrosulfite to the solvent to prevent oxidation.[3]- Perform a decolorizing charcoal treatment.[1][4][5] |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solvent polarity changes too rapidly in a mixed-solvent system. | - Ensure the chosen solvent has a boiling point lower than the melting point of the compound.- In a mixed-solvent system, add the anti-solvent slowly and ensure the solution is well-stirred.[6][7]- Try a different solvent or solvent pair. |
| Poor Recovery After Recrystallization | Using too much solvent, incomplete precipitation, or the product being significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the compound.- Cool the solution slowly to room temperature, then in an ice bath to maximize crystal formation.- If using a mixed-solvent system, carefully optimize the solvent ratio. |
| Streaking or Tailing on TLC Plate | The compound is basic and interacts strongly with the acidic silica gel.[8] | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[8]- Use a different stationary phase, such as basic alumina or amine-functionalized silica gel.[8] |
| Co-elution of Impurities During Column Chromatography | Improper solvent system selection. | - Optimize the solvent system using thin-layer chromatography (TLC) before running the column.- Employ gradient elution to improve separation. |
| Product is a Stubborn Oil | The presence of impurities that inhibit crystallization. | - Attempt purification by vacuum distillation.- Convert the free base to its dihydrochloride salt, which is typically a stable, crystalline solid, and recrystallize the salt.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to prevent degradation?
A1: this compound is sensitive to light, air, and moisture.[2] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C.[9]
Q2: How can I remove colored impurities from my sample?
A2: A common method is to use activated charcoal.[4][5] Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal is then removed by hot filtration. It is important to use a minimal amount of charcoal to avoid significant product loss.[5]
Q3: What are the best solvent systems for the recrystallization of this compound?
A3: A mixed solvent system of ethanol and water has been reported to be effective.[9] Other potential systems for similar aromatic amines include ethyl acetate/petroleum ether and various mixed solvents like heptane/ethyl acetate or methanol/water.[10] The ideal solvent system should be determined experimentally.
Q4: What type of column chromatography is most effective for purifying this compound?
A4: For the free base, which is basic, using a modified stationary phase like basic alumina or amine-functionalized silica gel can prevent tailing and improve separation.[8] Alternatively, standard silica gel can be used with an eluent containing a small amount of a basic modifier like triethylamine.[8]
Q5: How can I monitor the progress of the purification?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the purification process. For visualization, UV light is effective due to the aromatic nature of the compound.[11] Iodine vapor can also be used as a staining agent.[11]
Experimental Protocols
Recrystallization using Ethanol/Water
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of decolorizing charcoal can be added, and the solution heated at reflux for 10-15 minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
To the hot filtrate, add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Column Chromatography on Silica Gel
-
Prepare a slurry of silica gel in the chosen eluent (e.g., hexane with a small percentage of ethyl acetate and 0.5% triethylamine).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Vacuum Distillation
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude, dry this compound in the distillation flask.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point.
-
It is advisable to perform a small-scale trial distillation to determine the approximate boiling point under your specific vacuum conditions.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. researchgate.net [researchgate.net]
- 2. cir-safety.org [cir-safety.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. biotage.com [biotage.com]
- 9. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Side reactions to avoid during the synthesis of N-ethyl-N-methyl-benzene-1,4-diamine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of N-ethyl-N-methyl-benzene-1,4-diamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The primary side reactions encountered during the synthesis of this compound are:
-
Over-alkylation: The product, this compound, is more nucleophilic than the starting material (p-phenylenediamine or N-ethyl-p-phenylenediamine), making it susceptible to further alkylation. This leads to the formation of quaternary ammonium salts or undesired di-ethyl or di-methylated products.[1][2]
-
Oxidation: Phenylenediamines are sensitive to air and oxidizing agents, which can lead to the formation of colored impurities, such as quinone derivatives.[3][4]
-
Ring Alkylation: Under certain conditions, alkylation can occur on the benzene ring instead of the nitrogen atom, although this is generally less common than N-alkylation.
Q2: How can I prevent over-alkylation during the synthesis?
A2: Over-alkylation is a common issue due to the increased nucleophilicity of the alkylated amine products.[1] To minimize this, consider the following strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the alkylating agents (ethyl and methyl halides). Using a slight excess of the diamine substrate can help to reduce the likelihood of the product reacting further.
-
Stepwise Alkylation with Controlled Temperature: A direct approach involves the sequential addition of alkyl groups. For instance, the primary alkylation with an ethyl group can be carried out at a lower temperature (e.g., 0–5°C) to improve selectivity, followed by the secondary alkylation with a methyl group at a slightly higher temperature (e.g., 20–25°C).[3]
-
Use of a Suitable Base: Employing a non-nucleophilic bulky base can help to deprotonate the amine without competing in the alkylation reaction.
-
Alternative Synthesis Route (Nitro-Group Reduction): A two-step method that avoids competing alkylation involves the nitration of an N-ethyl-N-methyl-benzene derivative followed by catalytic hydrogenation to reduce the nitro group to an amine.[3]
Q3: My reaction mixture is turning dark, suggesting oxidation. How can I prevent this?
A3: Phenylenediamines are prone to oxidation.[3][4] To mitigate this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent the degradation of the starting material and product.
-
Temperature Control: Avoid excessive heating, as higher temperatures can accelerate oxidation.
Q4: How do I choose the appropriate solvent and base for the alkylation reaction?
A4: The choice of solvent and base is critical for controlling the reaction's selectivity and yield.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often suitable for the alkylation steps.[3] These solvents can dissolve the reactants well and do not participate in the reaction.
-
Base: A strong, non-nucleophilic base is preferred to deprotonate the amine starting material without competing with it as a nucleophile. Sodium hydride (NaH) is a common choice for this purpose.[3] The selection of the base can significantly influence the reaction's outcome.
Q5: What are the best methods for purifying the final product?
A5: Purification is crucial to remove unreacted starting materials, over-alkylated byproducts, and oxidation products. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography can be effective in separating the desired product from impurities based on their polarity.
-
Recrystallization: The dihydrochloride salt of this compound can be purified by recrystallization from a mixture of ethanol and water to achieve high purity (>99%).[3]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable purification method.
Data Presentation
The following table summarizes the impact of different synthetic strategies on the yield and purity of this compound, based on available literature.
| Synthetic Method | Key Reaction Conditions | Typical Overall Yield | Purity | Reference |
| Stepwise Alkylation | 1. Ethylation of p-phenylenediamine with ethyl bromide and NaH in THF at 0-5°C. 2. Methylation of the intermediate with methyl iodide at 20-25°C. | 78-85% (after recrystallization) | >99% (by HPLC) | [3] |
| Nitro-Group Reduction | 1. Nitration of N-ethyl-N-methyl-aniline. 2. Catalytic hydrogenation (e.g., 5% Pd/C, 3 bar H₂) of the nitro-intermediate. | ~83% (calculated from reported yields of each step) | High (not specified) | [3] |
Experimental Protocols
Protocol 1: Stepwise Alkylation of Benzene-1,4-diamine
This protocol is adapted from the synthesis of this compound dihydrochloride.[3]
Primary Alkylation (Ethylation):
-
In a reaction vessel under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0–5°C.
-
Slowly add a solution of benzene-1,4-diamine (1.0 equivalent) in anhydrous THF to the suspension.
-
After the addition is complete, add ethyl bromide (1.1 equivalents) dropwise while maintaining the temperature between 0–5°C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.
Secondary Alkylation (Methylation):
-
Dissolve the mono-ethyl intermediate from the previous step in an appropriate solvent.
-
Add methyl iodide (1.05 equivalents) and stir the reaction at 20–25°C for 4–6 hours.
-
Monitor the reaction for the formation of the desired product.
-
After the reaction is complete, work up the mixture to isolate the crude this compound.
Salt Formation and Purification:
-
Dissolve the crude product in ethanol.
-
Bubble hydrogen chloride gas through the solution or add a concentrated HCl solution to precipitate the dihydrochloride salt.
-
Collect the precipitate by filtration and recrystallize from an ethanol/water mixture to obtain the pure product.
Protocol 2: Synthesis via Nitro-Group Reduction
This two-step method can circumvent issues of over-alkylation.[3]
Step 1: Nitration of N-ethyl-N-methyl-aniline
-
Cool a mixture of fuming nitric acid and sulfuric acid to 0°C.
-
Slowly add N-ethyl-N-methyl-aniline to the cooled acid mixture while maintaining the temperature at 0°C.
-
After the addition is complete, pour the reaction mixture over ice and neutralize it to precipitate the N-ethyl-N-methyl-4-nitroaniline.
-
Filter and wash the product to obtain the nitro intermediate.
Step 2: Catalytic Hydrogenation
-
Dissolve the N-ethyl-N-methyl-4-nitroaniline in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 3 bar) and heat to 50°C.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter off the catalyst and concentrate the filtrate to obtain the desired this compound.
Visualizations
Caption: Synthetic pathway of this compound and potential side reactions.
References
N-ethyl-N-methyl-benzene-1,4-diamine stability and degradation pathways.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-ethyl-N-methyl-benzene-1,4-diamine.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| STAB-001 | My stock solution of this compound is changing color (e.g., turning yellow, brown, or pink). | Oxidation of the diamine to colored quinone-like species. This can be accelerated by exposure to air (oxygen), light, and/or elevated temperatures.[1][2] | - Prepare fresh solutions before use. - Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Store solutions at low temperatures (e.g., 2-8 °C). For long-term storage, consider freezing at -20 °C or below. |
| STAB-002 | I am observing rapid degradation of the compound in my acidic or basic analytical mobile phase. | This compound is susceptible to pH-dependent hydrolysis and oxidation.[3] The stability of aromatic amines can be significantly lower in acidic conditions. | - Adjust the pH of the mobile phase to be as close to neutral as possible, while still achieving good chromatography. - If possible, use a mobile phase with a pH where the compound shows maximum stability (determine this through a pH-stability profile study). - Minimize the time samples spend in the autosampler. Consider using a cooled autosampler. |
| ANAL-001 | I am seeing multiple unexpected peaks in my chromatogram when analyzing a freshly prepared sample. | - The initial material may be of low purity. - The compound may be degrading rapidly upon dissolution in the chosen solvent. - Contamination of the analytical system. | - Verify the purity of the starting material using a certificate of analysis or by an independent purity assessment. - Test different dissolution solvents to find one that minimizes immediate degradation. - Run a blank injection of your solvent to check for system contamination. |
| ANAL-002 | The peak area of my compound is decreasing over a sequence of injections. | - Instability of the compound in the autosampler. - Adsorption of the compound onto vials or parts of the HPLC system. | - As per STAB-002, use a cooled autosampler if available. - Prepare smaller batches of samples to be analyzed in shorter sequences. - Use silanized glass vials to minimize adsorption. - Prime the HPLC system with the sample solution before starting the analytical run. |
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is oxidation.[1] The aromatic diamine is susceptible to oxidation, which leads to the formation of colored quinone-imine derivatives. This process can be initiated by atmospheric oxygen and is often accelerated by exposure to light and heat.
How should I store the solid compound and its solutions to ensure stability?
-
Solid Compound: Store this compound in a tightly sealed container, protected from light and moisture.[1] It is advisable to store it in a cool, dry, and dark place. For the dihydrochloride salt, which can be hygroscopic, storage in a desiccator is recommended.
-
Solutions: Solutions are generally less stable than the solid material. They should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber vials under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C or frozen).
What are the typical stress conditions for a forced degradation study of this compound?
Forced degradation studies are essential to understand the intrinsic stability of the molecule. Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposure of the solid compound to dry heat (e.g., 80-100 °C).
-
Photodegradation: Exposure of the solid compound and its solution to UV and visible light.
Which analytical techniques are best suited for stability studies of this compound?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used technique for purity and stability testing of aromatic amines. For the identification of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective.[4]
Quantitative Data
The following tables provide illustrative examples of stability data for this compound under various stress conditions. Note: This data is for demonstrative purposes and may not represent actual experimental results.
Table 1: Example of pH-Dependent Stability of this compound in Solution at 25 °C
| pH | Time (hours) | % Degradation |
| 2.0 | 24 | 15.2 |
| 5.0 | 24 | 5.8 |
| 7.0 | 24 | 2.1 |
| 9.0 | 24 | 8.9 |
| 12.0 | 24 | 25.6 |
Table 2: Example of Thermal and Photolytic Degradation of this compound (Solid State)
| Condition | Duration | % Degradation |
| 60 °C | 7 days | 4.5 |
| 80 °C | 7 days | 12.8 |
| UV Light (254 nm) | 24 hours | 9.3 |
| Visible Light | 7 days | 3.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep one sample at room temperature and another at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep one sample at room temperature and another at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep the sample at room temperature for 24 hours.
-
Thermal Degradation (Solid): Place approximately 10 mg of the solid compound in a vial and keep it in an oven at 80 °C for 7 days.
-
Photodegradation (Solution): Place the stock solution in a transparent vial and expose it to UV and visible light in a photostability chamber.
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method that can be used to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
- 2. N,N-Diethyl-1,4-phenylenediamine | 93-05-0 [chemicalbook.com]
- 3. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for N-ethyl-N-methyl-benzene-1,4-diamine based assays.
This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing N-ethyl-N-methyl-benzene-1,4-diamine in their experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a laboratory setting?
A1: this compound is a substituted aromatic diamine primarily used as a chromogenic substrate in biochemical assays.[1][2] It is particularly useful in enzyme-linked immunosorbent assays (ELISAs) and other assays involving horseradish peroxidase (HRP). In the presence of HRP and hydrogen peroxide, it undergoes oxidation to form a colored product that can be quantified spectrophotometrically.
Q2: How should this compound and its solutions be stored?
A2: The compound, especially in its dihydrochloride salt form, is sensitive to light and can be hygroscopic.[2] It is recommended to store the solid compound at -20°C in a light-resistant, airtight container, preferably under an inert gas like argon. Solutions of aromatic amines can be unstable, and it is often best to prepare them fresh before each assay. If storage of a stock solution is necessary, it should be kept in a dark, airtight container at 2-8°C and used within a short period. The stability is also affected by the solvent and pH.[3][4]
Q3: What is the general principle of a colorimetric assay using this compound?
A3: The assay is typically based on an enzymatic reaction. Horseradish peroxidase (HRP) utilizes hydrogen peroxide (H₂O₂) to oxidize this compound. This oxidation results in the formation of a colored product, often a quinone-diimine derivative, which can be measured by absorbance at a specific wavelength. The intensity of the color produced is proportional to the amount of HRP or H₂O₂ in the sample, allowing for their quantification.
Troubleshooting Guide
Issue 1: No or Very Low Color Development
Question: My assay shows no or very weak color development after adding all the reagents. What could be the cause?
Answer: This issue can stem from several factors related to the reagents or the experimental setup.
-
Inactive Enzyme: The horseradish peroxidase (HRP) may have lost its activity. Ensure the enzyme has been stored correctly and has not expired. It's advisable to run a positive control with a known active HRP to verify its functionality.
-
Degraded Substrate: The this compound solution may have degraded. This compound is sensitive to light and air, so the solution should be freshly prepared.
-
Omitted Reagent: Systematically check if all necessary reagents, including the hydrogen peroxide, were added to the reaction mixture.
-
Incorrect pH: Peroxidase activity is highly pH-dependent. Ensure the buffer used is at the optimal pH for the enzyme, which is typically between 6.0 and 7.0 for HRP.[1][5]
-
Presence of Inhibitors: The sample itself might contain substances that inhibit HRP activity, such as high concentrations of azides, cyanides, or sulfides.
Issue 2: High Background Signal
Question: I am observing a high background signal in my negative control wells. What are the possible reasons?
Answer: A high background signal can obscure the results and reduce the assay's sensitivity.
-
Substrate Auto-oxidation: Aromatic diamines can auto-oxidize, especially when exposed to light or air, leading to color development even without the enzyme.[6] Prepare the substrate solution immediately before use and protect it from light.
-
Contaminated Reagents: Contamination of the buffer or substrate solution with peroxidases or other oxidizing agents can lead to a false-positive signal. Use high-purity water and clean labware.
-
Extended Incubation Time: Excessively long incubation times can lead to non-enzymatic color development. Adhere to the recommended incubation period in the protocol.
Issue 3: Inconsistent or Non-Reproducible Results
Question: My results are varying significantly between replicates and experiments. What should I check?
Answer: Lack of reproducibility is a common issue that can often be resolved by carefully reviewing the experimental procedure.
-
Inaccurate Pipetting: Ensure that all pipettes are properly calibrated and that pipetting is done carefully and consistently, especially for small volumes of enzyme or substrate.
-
Timing of Readings: The colored product of aromatic diamine oxidation can be unstable, and the color may fade or continue to develop over time.[6] It is crucial to read the absorbance at a consistent time point for all samples after stopping the reaction.
-
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Ensure that all reactions are incubated at the same constant temperature.
-
Incomplete Mixing: Ensure that all components in the reaction wells are thoroughly mixed after each addition.
Issue 4: Signal Fades or Changes Color Over Time
Question: The color in my assay develops but then quickly fades or changes to a different hue. Why is this happening?
Answer: The colored products of peroxidase reactions with aromatic diamines can be transient.
-
Product Instability: The oxidized form of the diamine (a radical cation or a diimine) can be unstable and undergo further reactions or degradation, leading to a loss of color. This is a known characteristic of similar substrates like DPD.[6][7]
-
High Analyte Concentration: At very high concentrations of H₂O₂ or enzyme, the colored product might be further oxidized to a colorless form, leading to a decrease in signal after an initial peak.[7] Diluting the sample may be necessary.
-
Reaction Stopper: Using an appropriate stop solution (e.g., a strong acid) can stabilize the color for a longer period, allowing for more consistent measurements.
Experimental Protocols
General Protocol for a Peroxidase Assay using this compound
This protocol is a general guideline and may require optimization for specific applications.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate-Citrate buffer, pH 6.0.
-
Substrate Solution: Prepare a 10 mM stock solution of this compound dihydrochloride in the assay buffer. This solution should be made fresh and protected from light.
-
Hydrogen Peroxide Solution: Prepare a 3 mM solution of H₂O₂ in the assay buffer.
-
HRP Standard: Prepare a series of dilutions of a known concentration of HRP in the assay buffer.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
-
Assay Procedure:
-
Pipette 50 µL of the HRP standard or sample into each well of a 96-well microplate.
-
Add 50 µL of the substrate solution to each well.
-
To initiate the reaction, add 50 µL of the hydrogen peroxide solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Read the absorbance at the optimal wavelength for the colored product (typically between 450-550 nm, requires empirical determination).
-
Data Presentation
Table 1: Typical Reagent Concentrations for Peroxidase Assays
| Reagent | Typical Concentration Range | Notes |
| This compound | 0.5 - 5 mM | Higher concentrations may increase background. |
| Hydrogen Peroxide (H₂O₂) | 0.1 - 1 mM | Substrate for the peroxidase enzyme. |
| Horseradish Peroxidase (HRP) | 1 - 100 ng/mL | Dependent on assay sensitivity. |
| Buffer pH | 5.5 - 7.0 | Optimal pH for HRP is around 6.0-6.5. |
Table 2: Common Interfering Substances
| Substance Class | Examples | Effect on Assay |
| Reducing Agents | Ascorbic acid, thiols | Can reduce the oxidized colored product, leading to a lower signal.[8][9] |
| HRP Inhibitors | Sodium azide, cyanide | Directly inhibit enzyme activity, preventing color development. |
| High Salt Conc. | > 1 M NaCl | May alter enzyme conformation and activity. |
Visualizations
Caption: Enzymatic oxidation of this compound.
Caption: A logical workflow for troubleshooting common assay issues.
References
- 1. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hexis - Customer Service [suporte.hexis.com.br]
- 7. organic chemistry - Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent oxidation of N-ethyl-N-methyl-benzene-1,4-diamine during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of N-ethyl-N-methyl-benzene-1,4-diamine to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color from a light to a dark brown/purple. What happened?
A1: The color change you are observing is a common indicator of oxidation. This compound, like many p-phenylenediamine derivatives, is susceptible to oxidation when exposed to air (oxygen), light, and moisture. This chemical reaction leads to the formation of colored impurities, primarily quinone-type compounds, which alter the appearance of the material.[1][2][3]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The main factors that contribute to the oxidation of this compound are:
-
Exposure to Oxygen: Atmospheric oxygen is the primary oxidizing agent.
-
Exposure to Light: UV radiation can provide the energy to initiate and accelerate oxidation reactions.
-
Presence of Moisture: Water can facilitate oxidation pathways.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
Q3: Can I still use my this compound if it has changed color?
A3: The suitability of the discolored reagent depends on the sensitivity of your experiment. The presence of oxidation products means the purity of the material is compromised. For applications requiring high purity, such as in drug development or sensitive chemical syntheses, using the oxidized material is not recommended as it can lead to inconsistent results and the formation of unwanted byproducts. For less sensitive applications, the impact may be minimal, but it is crucial to be aware of the potential for interference from the impurities. It is always best to use a pure, unoxidized starting material.
Q4: How can I prevent the oxidation of this compound during storage?
A4: To effectively prevent oxidation, you should store the compound under the following conditions:
-
Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon to displace oxygen.
-
Low Temperature: Store at a reduced temperature, ideally at -20°C for long-term stability.[1]
-
Light Protection: Use an amber or opaque container to protect it from light.
-
Dry Conditions: Ensure the container is tightly sealed to prevent moisture ingress.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapid discoloration of the solid upon opening the container. | Exposure to atmospheric oxygen and humidity. | Minimize the time the container is open. Handle the solid in a glovebox or under a stream of inert gas. |
| Discoloration of a solution of the compound. | Oxygen dissolved in the solvent; exposure to light. | Use deoxygenated solvents. Prepare solutions fresh before use and protect them from light by wrapping the container in aluminum foil. |
| Inconsistent experimental results. | Use of partially oxidized starting material. | Assess the purity of the compound before use. If oxidation is suspected, purify the material or use a fresh, properly stored batch. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound under an Inert Atmosphere
This protocol describes the procedure for safely storing this compound to minimize oxidation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined screw cap or a Sure/Seal™ bottle[4]
-
Source of dry, inert gas (nitrogen or argon) with a regulator and tubing
-
Schlenk line or glovebox (optional, but recommended)
-
Parafilm® or electrical tape
Procedure:
-
Preparation: If not already in a suitable container, transfer the this compound into a clean, dry amber glass vial. It is best to do this in a glovebox to minimize exposure to air.
-
Inert Gas Purge:
-
Without a Schlenk Line/Glovebox: Gently flush the headspace of the vial with a slow stream of inert gas for 1-2 minutes. The gas inlet tube should be positioned just above the surface of the solid, and the gas should be allowed to displace the air, which will exit through the opening of the vial.
-
With a Schlenk Line: Attach the vial to the Schlenk line and perform at least three cycles of evacuating the headspace under vacuum and backfilling with inert gas.
-
-
Sealing: Securely tighten the cap on the vial. For added protection, wrap the cap and the neck of the vial with Parafilm® or electrical tape to create a better seal.
-
Storage Conditions: Place the sealed vial in a freezer at -20°C.[1] Ensure the vial is clearly labeled with the compound name, date, and storage conditions.
Protocol 2: Quantification of this compound Oxidation using UV-Vis Spectroscopy
This protocol provides a method to assess the extent of oxidation by monitoring changes in the UV-Vis spectrum. The formation of oxidation products often leads to the appearance of new absorbance peaks at longer wavelengths.
Materials:
-
This compound (both fresh and aged/discolored samples)
-
Spectrophotometric grade solvent (e.g., ethanol or acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of a known concentration (e.g., 1 mg/mL) of fresh this compound in the chosen solvent.
-
Prepare a stock solution of the same concentration using the aged/discolored sample.
-
From each stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan a wavelength range from 200 nm to 600 nm.
-
Use the pure solvent as a blank to zero the instrument.
-
Record the UV-Vis spectrum for the fresh sample. The pure compound should have a characteristic absorbance maximum. For p-phenylenediamine, a peak around 230-240 nm is expected.[4]
-
Record the UV-Vis spectrum for the aged/discolored sample.
-
-
Data Analysis:
-
Compare the two spectra. The presence of new absorbance peaks or shoulders at longer wavelengths (e.g., in the 300-500 nm range) in the spectrum of the aged sample indicates the formation of oxidation products.
-
The increase in absorbance at these longer wavelengths can be semi-quantitatively correlated with the extent of oxidation.
-
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method to determine the purity of this compound and detect the presence of oxidation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
HPLC-grade buffer (e.g., phosphoric acid or formic acid for MS compatibility)[5]
-
HPLC system with a UV detector and a C18 column
Suggested HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70) with 0.1% buffer |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm or 290 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all components.
-
-
Data Analysis:
-
The pure this compound will appear as a major peak at a specific retention time.
-
Oxidation products and other impurities will appear as separate, typically smaller, peaks at different retention times.
-
The purity of the sample can be calculated based on the peak area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for preventing oxidation.
References
Technical Support Center: Analysis of N-ethyl-N-methyl-benzene-1,4-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethyl-N-methyl-benzene-1,4-diamine. The focus is on identifying and characterizing impurities in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: Impurities can originate from the synthetic route used for manufacturing or from degradation of the final product. Common synthesis methods include stepwise alkylation of p-phenylenediamine or reduction of an N-ethyl-N-methyl-4-nitroaniline intermediate.[1] Therefore, potential impurities to consider are:
-
Starting Materials: Unreacted benzene-1,4-diamine.
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Intermediates: N-ethyl-benzene-1,4-diamine (from incomplete methylation) or N-methyl-benzene-1,4-diamine (if methylation precedes ethylation). In the nitro-reduction route, N-ethyl-N-methyl-4-nitroaniline could be a possible intermediate impurity.[1]
-
By-products: Over-alkylated species (e.g., N,N'-diethyl-N-methyl-benzene-1,4-diamine).
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Degradation Products: Aromatic amines are susceptible to oxidation, which can form colored quinone-type derivatives.[1] The compound is also noted to be sensitive to light and hygroscopic conditions, which could lead to degradation.[1]
Q2: I see an unexpected peak in my HPLC chromatogram. How do I identify it?
A2: Identifying an unknown peak requires a systematic approach. First, ensure the peak is not an artifact from the HPLC system or sample preparation.[2] If the peak is reproducible, the next step is to gain more information about its chemical structure. The most powerful technique for this is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This will provide the molecular weight of the impurity, which is a critical piece of information for its identification. Further fragmentation analysis (MS/MS) can provide structural details.
Q3: My HPLC baseline is drifting. What could be the cause?
A3: Baseline drift in HPLC can be caused by several factors.[3] A common reason is a change in the mobile phase composition, so ensure your solvents are properly mixed and degassed.[3] Temperature fluctuations in the column can also cause drift; using a column oven is recommended for stable retention times and baselines.[3] Contamination in the detector flow cell can be another source of a drifting baseline.[3]
Q4: The peak shape of my main compound is poor (e.g., tailing or fronting). What should I do?
A4: Poor peak shape can be due to a variety of issues. Column overload is a common cause, so try injecting a smaller sample volume.[4] Incompatibility between the sample solvent and the mobile phase can also lead to distorted peaks; it is best to dissolve your sample in the mobile phase if possible.[4][5] If the issue persists, it could indicate a problem with the column itself, such as a void at the inlet or contamination.[5]
Troubleshooting Guides
Guide 1: Investigating Unknown Peaks in HPLC Analysis
This guide provides a step-by-step approach to troubleshooting the appearance of unexpected peaks in your HPLC chromatogram.
Table 1: Potential Impurities and Their Characteristics
| Potential Impurity | Likely Source | Expected Polarity Relative to Parent | Notes |
| Benzene-1,4-diamine | Unreacted starting material | More polar | Will elute earlier in reversed-phase HPLC. |
| N-ethyl-benzene-1,4-diamine | Incomplete methylation | More polar | Will elute earlier than the final product. |
| N-ethyl-N-methyl-4-nitroaniline | Unreacted intermediate | Less polar | Will elute later in reversed-phase HPLC. |
| Quinone derivatives | Oxidation/Degradation | Generally less polar | Often colored, may absorb at different wavelengths.[1] |
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks in HPLC.
Guide 2: General HPLC Troubleshooting
This guide provides a logical approach to resolving common HPLC issues.
Caption: Troubleshooting common HPLC problems.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol outlines a general method for assessing the purity of this compound samples.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
Start with 5% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: HPLC-MS for Impurity Identification
To identify unknown impurities, the HPLC system can be coupled to a mass spectrometer.
-
HPLC Method: Use the same HPLC method as described in Protocol 1.
-
Mass Spectrometer: An electrospray ionization (ESI) source is suitable for this compound.
-
Ionization Mode: Positive ion mode is recommended to detect the protonated molecule [M+H]+.
-
MS Scan Range: Scan a mass range that covers the expected parent compound and potential impurities (e.g., m/z 100-500).
-
Data Analysis:
-
Extract the mass spectra for each chromatographic peak.
-
The mass of the main peak should correspond to the protonated this compound.
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Determine the molecular weights of the impurity peaks from their mass spectra.
-
Compare these molecular weights to those of suspected impurities (see Table 1).
-
For further structural confirmation, perform MS/MS on the impurity ions to obtain fragmentation patterns.
-
References
- 1. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H14N2 | CID 10749354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of substituted p-phenylenediamine antioxidants in consumer products - American Chemical Society [acs.digitellinc.com]
Effect of pH on the stability of N-ethyl-N-methyl-benzene-1,4-diamine solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-ethyl-N-methyl-benzene-1,4-diamine solutions, with a particular focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As an aromatic diamine, it is susceptible to oxidation, which can be accelerated under certain pH conditions and by light exposure.
Q2: How does pH impact the stability of the solution?
A2: The pH of the solution is a critical factor. Aromatic amines can undergo acid- or base-catalyzed hydrolysis and are often more susceptible to oxidation at neutral to alkaline pH.[1][2] Oxidation can lead to the formation of colored quinone-type derivatives.[3] For p-phenylenediamine derivatives, the rate of hydrolysis and oxidation is pH-dependent.
Q3: What are the visible signs of degradation in my this compound solution?
A3: A common sign of degradation is a change in the solution's color, often turning yellow, brown, or even purple upon exposure to air and light. This is typically due to the formation of oxidation products. A loss of potency or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) are also indicators of degradation.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To maximize stability, solutions should be stored at low temperatures (2-8 °C or frozen), protected from light by using amber vials or by wrapping the container in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The pH of the solution should be adjusted to an optimal range, which is typically acidic for aromatic amines to enhance stability.
Q5: What analytical techniques are suitable for monitoring the stability of my solution?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for monitoring the stability of p-phenylenediamine derivatives.[4][5][6] It allows for the separation and quantification of the parent compound and its degradation products. LC-MS/MS can also be used for the identification of metabolites and degradation products.[7]
Troubleshooting Guides
Issue 1: Solution Discoloration
-
Symptom: The this compound solution has developed a yellow, brown, or purplish tint.
-
Probable Cause: This is a strong indication of oxidation. The rate of oxidation is often accelerated by exposure to air (oxygen), light, and neutral or alkaline pH.
-
Suggested Actions:
-
Protect from Light: Immediately store the solution in a light-protected container (e.g., amber vial).
-
Inert Atmosphere: If possible, purge the solution with an inert gas like nitrogen or argon before sealing the container.
-
pH Adjustment: Consider adjusting the pH to the acidic range (e.g., pH 3-5) using a suitable buffer, as protonated amines are generally less susceptible to oxidation.
-
Re-preparation: If discoloration is significant, it is recommended to prepare a fresh solution.
-
Issue 2: Loss of Potency or Unexpected Experimental Results
-
Symptom: The compound is showing reduced activity in assays, or there are inconsistencies in experimental outcomes.
-
Probable Cause: The active compound may have degraded over time. The rate of degradation can be influenced by the pH of the experimental buffer, temperature, and storage duration.
-
Suggested Actions:
-
Analytical Check: Use HPLC or a similar analytical technique to determine the current concentration of the active compound and to check for the presence of degradation products.
-
Fresh Solution: Always use a freshly prepared solution for critical experiments.
-
pH and Buffer Compatibility: Ensure that the pH of your experimental buffer is compatible with the stability of the compound. If the assay requires a pH where the compound is unstable, minimize the time the compound is in that buffer before use.
-
Forced Degradation Study: Conduct a forced degradation study (see experimental protocols below) to understand the stability of your compound under your specific experimental conditions.
-
Quantitative Data Summary
| pH | Temperature (°C) | Light Exposure | Atmosphere | Estimated Half-life (t½) | Observations |
| 3.0 | 4 | Dark | Inert | > 30 days | Solution remains clear and colorless. |
| 5.0 | 4 | Dark | Inert | ~14-21 days | Slight yellowing may be observed over time. |
| 7.0 | 25 | Ambient Light | Air | < 24 hours | Rapid discoloration to yellow/brown. |
| 7.0 | 4 | Dark | Air | ~2-4 days | Slow discoloration. |
| 9.0 | 25 | Dark | Air | < 12 hours | Significant darkening of the solution. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment using HPLC
This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.
-
Preparation of Buffers:
-
Acidic: 0.1 M Hydrochloric Acid (HCl) or a suitable buffer at pH 3.
-
Neutral: Purified water or a phosphate buffer at pH 7.
-
Alkaline: 0.1 M Sodium Hydroxide (NaOH) or a suitable buffer at pH 9.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL in separate, light-protected vials.
-
-
Incubation:
-
Store the vials at a controlled temperature (e.g., 25 °C or 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 240 nm).
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point for each pH condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life at each pH.
-
Visualizations
Caption: Simplified degradation pathways of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 5. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. journals.ust.edu [journals.ust.edu]
- 7. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst selection for optimizing N-ethyl-N-methyl-benzene-1,4-diamine synthesis.
Technical Support Center: Synthesis of N-ethyl-N-methyl-benzene-1,4-diamine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two main strategies for synthesizing this compound:
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Stepwise Alkylation of p-Phenylenediamine (PPD): This is a direct approach where p-phenylenediamine is first ethylated and then methylated in a sequential manner using alkylating agents like ethyl bromide and methyl iodide. This method requires careful control of reaction conditions to manage selectivity.[1]
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Reduction of an N-alkylated Nitroaniline: This route involves the synthesis of N-ethyl-N-methyl-4-nitroaniline, followed by the reduction of the nitro group to an amine. This approach often provides better selectivity and avoids the common issue of over-alkylation seen in the direct alkylation of PPD. The reduction is typically achieved through catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C).[1]
Q2: How can I avoid over-alkylation during the synthesis?
Over-alkylation is a common problem because the product amine is often more nucleophilic than the starting amine, leading to multiple alkyl groups being added.[2] Here are several strategies to minimize this:
-
Use Reductive Amination: This is one of the most effective methods. Instead of using alkyl halides, you react the starting amine with an aldehyde or ketone to form an imine, which is then reduced. This process is highly selective for mono-alkylation.[2][3]
-
Control Stoichiometry: Use a precise amount of the alkylating agent. For the first alkylation step (ethylation), using a slight excess of the amine can favor the mono-alkylated product.
-
Stepwise Procedure: A stepwise process involving the formation of an imine in a solvent like methanol, followed by reduction with an agent like sodium borohydride (NaBH₄), can prevent dialkylation.[4]
-
Borrowing Hydrogen Method: This modern approach uses alcohols as alkylating agents with a metal catalyst. It is an atom-efficient process that generates water as the only byproduct and often shows high selectivity for mono-alkylation.[5][6][7]
Q3: Which type of catalyst is better: homogeneous or heterogeneous?
Both catalyst types have distinct advantages, and the choice depends on your specific needs.
-
Homogeneous Catalysts (e.g., Iridium, Ruthenium, Manganese complexes) are often more active and selective under milder reaction conditions.[5][7][8] However, they can be difficult to separate from the reaction mixture, potentially leading to product contamination and catalyst loss.
-
Heterogeneous Catalysts (e.g., Pd/C, Ni/Al₂O₃, Raney Nickel) are highly valued for their ease of separation (filtration) and reusability, making the process more economical and environmentally friendly.[8][9][10] They might require more forcing conditions (higher temperature or pressure) compared to their homogeneous counterparts.[5]
Q4: What are the advantages of the "Borrowing Hydrogen" (or Hydrogen Autotransfer) method?
This sustainable method for N-alkylation uses alcohols as the alkylating agents and offers several key benefits:
-
Atom Economy: The only byproduct is water, making it a very green chemical process.[5][11]
-
Safety and Availability: It avoids the use of reactive and often toxic alkyl halides, replacing them with readily available and cheaper alcohols.[6][7]
-
High Selectivity: These reactions, often catalyzed by transition metals like Ruthenium, Manganese, or Nickel, can be highly selective for producing the desired N-monoalkyated amines.[5][7][9]
-
In Situ Reagent Generation: The catalyst temporarily oxidizes the alcohol to an aldehyde/ketone, which then reacts with the amine before the intermediate is reduced by the catalyst, all in one pot.[6][7]
Q5: My final product is dark and appears oxidized. What could be the cause?
Aromatic diamines, including p-phenylenediamine derivatives, are highly susceptible to air oxidation, which can cause samples to darken.[12][13]
-
Oxygen Sensitivity: Once the final diamine product is formed, all subsequent manipulations should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[12]
-
Purification: If the product has darkened, purification via recrystallization or column chromatography under inert conditions may be necessary.
-
Storage: Store the final product under an inert atmosphere, protected from light.
Troubleshooting Guide
Problem: The reaction is not starting or proceeds very slowly.
-
Possible Cause 1: Inactive Catalyst.
-
Solution (Heterogeneous): The catalyst (e.g., Pd/C, Raney Ni) may be old or poisoned. Use fresh catalyst. For some nickel catalysts, in situ reduction may be required to generate the active form.[9]
-
Solution (Homogeneous): The catalyst complex may require an activator or a specific ligand-to-metal ratio. Ensure all components are added as per the protocol and that solvents are anhydrous if required.
-
-
Possible Cause 2: Insufficient Temperature.
-
Possible Cause 3: Incorrect Base or pH.
Problem: I'm getting a mixture of N-ethyl, N-methyl, and N-ethyl-N-methyl products.
-
Possible Cause: Lack of Selectivity in Stepwise Alkylation.
-
Solution 1: Isolate the Intermediate. After the first alkylation step (ethylation of PPD), purify the N-ethyl-p-phenylenediamine intermediate before proceeding to the methylation step. This prevents the methylating agent from reacting with any remaining starting material.
-
Solution 2: Switch to the Nitro-Reduction Route. Synthesizing N-ethyl-N-methyl-4-nitroaniline first and then reducing the nitro group completely avoids this selectivity issue.[1]
-
Solution 3: Use Reductive Amination. Perform a sequential reductive amination. First, react p-phenylenediamine with acetaldehyde, reduce the product, and then react the resulting secondary amine with formaldehyde in a second reductive amination step.
-
Problem: The catalyst seems to have deactivated during a batch reuse.
-
Possible Cause: Catalyst Poisoning or Leaching.
-
Solution (Heterogeneous): The catalyst surface may be blocked by byproducts or impurities. Wash the recovered catalyst with a suitable solvent before reuse. If activity is still low, some of the active metal may have leached into the solution. Consider using a catalyst with a more robust support.
-
Solution (Leaching Test): To confirm if the active catalyst is heterogeneous, run the reaction for a short period, then remove the catalyst by hot filtration. If the reaction continues in the filtrate, it indicates that the active species is homogeneous and has leached from the support.[9]
-
Data Presentation: Catalyst Performance
Table 1: Comparison of Selected Catalytic Systems for N-Alkylation of Aromatic Amines.
| Catalyst System | Alkylating Agent | Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Manganese Pincer Complex (3 mol%) | Benzyl Alcohol | Aniline | 80 | 24 | 80-90 | [5] |
| Ni/θ-Al₂O₃ (1 mol% Ni) | Benzyl Alcohol | Aniline | 150 | 3 | 99 | [9] |
| Ru Complex [Ru]-3 (2 mol%) | Benzyl Alcohol | Aniline | 100 | 24 | High | [6][14] |
| Pd/C | Hydrogen (H₂) | Diethyl-(2-methyl-4-nitro-phenyl)-amine | 20 | - | 46.5 | [15] |
| SmI₂ | Benzyl Alcohol | Aromatic Amines | MW | - | Good |[16] |
Table 2: Key Parameters for this compound Synthesis Routes.
| Parameter | Route 1: Stepwise Alkylation | Route 2: Nitro-Group Reduction |
|---|---|---|
| Starting Material | p-Phenylenediamine | N-ethyl-N-methyl-4-nitroaniline |
| Key Reagents | Ethyl bromide, Methyl iodide, NaH | 5% Pd/C, H₂ gas |
| Typical Solvent | Anhydrous THF | Methanol |
| Reaction Temp. | 0-5°C (Ethylation), 20-25°C (Methylation) | 50°C |
| Reaction Pressure | Atmospheric | 3 bar H₂ |
| Overall Yield | 78-85% | 92% |
| Key Advantage | Direct approach | High selectivity, avoids over-alkylation |
Experimental Protocols
Protocol 1: Stepwise Alkylation of p-Phenylenediamine [1]
-
Ethylation: Dissolve p-phenylenediamine in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to 0–5°C. Add sodium hydride (NaH, 1.2 eq) portion-wise. After hydrogen evolution ceases, add ethyl bromide (1.1 eq) dropwise, maintaining the temperature. Stir for 2-4 hours.
-
Work-up 1: Carefully quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain crude N-ethyl-benzene-1,4-diamine. Purification may be required before the next step.
-
Methylation: Dissolve the N-ethyl intermediate in THF. Add methyl iodide (1.05 eq) and stir at 20–25°C for 4–6 hours.
-
Work-up 2: After the reaction is complete (monitored by TLC or GC-MS), perform an aqueous work-up.
-
Salt Formation: To obtain the dihydrochloride salt, dissolve the final product in ethanol and bubble HCl gas through the solution, or add concentrated HCl. The salt will precipitate and can be collected by filtration.
-
Purification: Recrystallize the salt from an ethanol/water mixture to achieve >99% purity.
Protocol 2: Synthesis via Nitroarene Reduction [1]
-
Precursor Synthesis: Synthesize N-ethyl-N-methyl-4-nitroaniline. This can be achieved by the stepwise alkylation of 4-nitroaniline.
-
Catalytic Hydrogenation: In a pressure vessel, dissolve N-ethyl-N-methyl-4-nitroaniline in methanol. Add the 5% Pd/C catalyst (0.1 eq).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3 bar. Heat the reaction to 50°C and stir until hydrogen uptake ceases.
-
Work-up: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Salt Formation & Purification: Convert to the dihydrochloride salt and recrystallize as described in Protocol 1.
Visualizations
Caption: Decision tree for selecting a synthetic route.
Caption: Experimental workflow for stepwise alkylation.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]
- 13. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. N1,N1-diethyl-2-methylbenzene-1,4-diamine synthesis - chemicalbook [chemicalbook.com]
- 16. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
Managing exothermic reactions in the synthesis of N-ethyl-N-methyl-benzene-1,4-diamine.
This guide provides technical assistance for managing exothermic reactions during the synthesis of N-ethyl-N-methyl-benzene-1,4-diamine and related N-substituted p-phenylenediamines. Due to limited publicly available data on the specific target molecule, this document focuses on the general principles and established protocols for analogous compounds, such as N,N-dimethyl-p-phenylenediamine and N,N-diethyl-p-phenylenediamine, which share similar synthetic routes and exothermic risks.
Troubleshooting Guide: Managing Exothermic Events
This section addresses common issues encountered during the synthesis, with a focus on preventing and controlling thermal runaways.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase | - Reagent addition rate is too high.- Inadequate cooling capacity.- Insufficient stirring, leading to localized "hot spots".- Incorrect solvent volume (reaction too concentrated). | - Immediately halt reagent addition.- Increase cooling bath temperature differential (e.g., switch to an ice-salt or dry ice/acetone bath).- Increase stirring rate to improve heat dissipation.- If safe to do so, add a pre-chilled solvent to dilute the reaction mixture. |
| Reaction Temperature Spikes During Reagent Addition | - The reaction is highly exothermic upon initiation.- The cooling system cannot keep up with the initial heat evolution. | - Pre-cool the reaction vessel and solvent before starting the addition.- Add the reagent dropwise or in small portions, monitoring the temperature closely after each addition.- Use a syringe pump for precise and controlled addition of the limiting reagent. |
| Pressure Buildup in a Sealed or Vented Vessel | - Off-gassing from the reaction (e.g., hydrogen from a reduction step).- Solvent boiling due to uncontrolled exotherm. | - Ensure the reaction is conducted in a system with an adequate pressure relief mechanism (e.g., a bubbler or a properly vented fume hood).- Immediately reduce the reaction temperature to below the solvent's boiling point.- If off-gassing is expected, ensure the venting system is not blocked. |
| Inconsistent Reaction Temperature | - Poor heat transfer through the vessel walls.- Inefficient stirring. | - Use a reaction vessel with a larger surface area-to-volume ratio (e.g., a round-bottom flask over a beaker).- Ensure the stirring vortex is visible and that the entire reaction mixture is being agitated.- Use a thermal paste or oil in the cooling bath to ensure good contact with the reaction vessel. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
A1: While specific data for this molecule is scarce, syntheses of analogous compounds typically involve two potentially exothermic steps:
-
N-Alkylation: The reaction of a primary or secondary amine with an alkylating agent (e.g., ethyl iodide, dimethyl sulfate) is often exothermic. The rate of addition of the alkylating agent must be carefully controlled.
-
Reductive Amination: The reaction of a nitro- or nitroso-aniline with an aldehyde or ketone in the presence of a reducing agent (e.g., catalytic hydrogenation) can be highly exothermic. The control of hydrogen pressure and temperature is critical.
Q2: How can I quantitatively assess the risk of a thermal runaway?
A2: Reaction calorimetry is the most direct method to measure the heat of reaction and the rate of heat generation. This data allows you to determine the "Adiabatic Temperature Rise" (ΔT_ad), which is the temperature increase that would occur if all the reaction heat were absorbed by the system without any cooling. A high ΔT_ad indicates a higher risk.
Q3: What are the best cooling methods for laboratory-scale synthesis?
A3: For small to medium-scale reactions (up to 5L), a cooling bath is generally sufficient. The choice of coolant depends on the target temperature:
-
Ice/Water: 0 to 5 °C
-
Ice/Salt (NaCl): -10 to -20 °C
-
Dry Ice/Acetone or Isopropanol: -78 °C For larger-scale or highly exothermic reactions, a cryostat or a jacketed reactor with a circulating coolant provides more precise and reliable temperature control.
Q4: Are there any inherent safety hazards with the reagents themselves?
A4: Yes, many reagents used in these syntheses have significant hazards:
-
Alkylating agents (e.g., dimethyl sulfate): Are often toxic and carcinogenic. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
-
Reducing agents (e.g., NaBH₄, LiAlH₄): Can react violently with water and protic solvents.
-
Catalysts (e.g., Palladium on Carbon): Can be pyrophoric, especially when dry and exposed to air.
Experimental Protocol: Representative N-Alkylation
This protocol describes a general method for the N-alkylation of a p-phenylenediamine derivative, with an emphasis on temperature control.
Materials:
-
N-methyl-p-phenylenediamine (or similar precursor)
-
Ethyl iodide (or other suitable alkylating agent)
-
Sodium carbonate (or other suitable base)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Addition funnel
-
Thermometer or thermocouple
-
Cooling bath (ice/water)
Procedure:
-
Setup: Assemble the glassware in a fume hood. Ensure the round-bottom flask is securely clamped in the cooling bath.
-
Initial Charge: To the flask, add N-methyl-p-phenylenediamine, sodium carbonate, and acetonitrile.
-
Cooling: Begin stirring and cool the mixture to 0-5 °C using the ice bath.
-
Reagent Addition:
-
Load the ethyl iodide into the addition funnel.
-
Begin adding the ethyl iodide dropwise to the stirred reaction mixture.
-
CRITICAL STEP: Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the temperature below 10 °C. If the temperature rises rapidly, pause the addition until it stabilizes.
-
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water. The product can then be extracted with a suitable organic solvent.
Visualizations
Caption: Workflow for managing an exothermic N-alkylation reaction.
Caption: Decision tree for troubleshooting a thermal runaway event.
Validation & Comparative
A Comparative Guide to Dye Intermediates: N-ethyl-N-methyl-benzene-1,4-diamine vs. p-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key dye intermediates: N-ethyl-N-methyl-benzene-1,4-diamine and the widely used p-phenylenediamine (PPD). This document synthesizes available data on their chemical properties, performance as dye precursors, and toxicological profiles, with a particular focus on skin sensitization potential. While extensive data exists for PPD, a primary component in many permanent hair dye formulations, information on this compound is less comprehensive. This guide aims to present a balanced overview based on current scientific literature to aid in research and development.
Executive Summary
p-Phenylenediamine (PPD) is a highly effective dye intermediate known for producing long-lasting, natural-looking colors in oxidative hair dyes. However, its use is significantly hampered by its high potential to cause skin sensitization and allergic contact dermatitis. This compound, an N-alkylated derivative of PPD, is explored here as a potential alternative. While direct comparative studies on its dyeing efficacy are limited, research on other N-alkylated PPD derivatives suggests that such modifications can influence the toxicological profile, potentially reducing the risk of skin sensitization. This guide provides a framework for comparing these two intermediates, highlighting the need for further direct comparative studies.
Chemical and Physical Properties
A comparison of the fundamental chemical and physical properties of this compound and p-phenylenediamine is crucial for understanding their behavior in dye formulations and their interaction with biological systems.
| Property | This compound | p-Phenylenediamine (PPD) |
| CAS Number | 2442-81-1 | 106-50-3 |
| Molecular Formula | C₉H₁₄N₂ | C₆H₈N₂ |
| Molecular Weight | 150.22 g/mol | 108.14 g/mol |
| Appearance | - | White to light purple crystalline solid that darkens on exposure to air[1] |
| Melting Point | - | 140-142 °C |
| Boiling Point | - | 267 °C |
| Solubility | - | Soluble in water, alcohol, and ether[1] |
Dyeing Performance: An Overview
The performance of these intermediates in oxidative hair dyeing hinges on their ability to be oxidized and subsequently couple with other molecules to form large, colored polymers within the hair shaft.
Mechanism of Action in Oxidative Hair Dyeing
The general mechanism for oxidative hair dyeing involves a primary intermediate (like PPD or its derivatives) and a coupler. In the presence of an oxidizing agent, typically hydrogen peroxide, and an alkaline environment, the primary intermediate is oxidized to a reactive quinonediimine. This highly reactive species then reacts with a coupler molecule to form a larger indo-dye. These larger molecules are trapped within the hair cortex, resulting in a "permanent" color.
Caption: General pathway of oxidative hair dyeing.
Comparative Performance Data
p-Phenylenediamine (PPD): PPD is known for its excellent dyeing properties, producing deep, long-lasting black and dark brown shades. Its small molecular size allows for effective penetration into the hair shaft.
This compound: The introduction of ethyl and methyl groups on one of the amino nitrogens may influence its reactivity and the final color outcome. It is plausible that these alkyl groups could slightly alter the electron density of the aromatic ring, potentially affecting the rate of oxidation and the absorption spectrum of the resulting dye molecule. Further experimental data is required to quantify its performance in terms of color intensity and stability.
Toxicological Profile: A Focus on Skin Sensitization
The primary concern with many amine-based dye intermediates is their potential to cause skin sensitization, leading to allergic contact dermatitis.
Skin Sensitization Potential
The murine Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of chemicals. The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. A Stimulation Index (SI) of 3 or greater is typically considered a positive result, indicating sensitizing potential. The EC3 value, which is the concentration of a chemical required to produce an SI of 3, is used to quantify the sensitizing potency (a lower EC3 value indicates a stronger sensitizer).
| Compound | Sensitization Potential (LLNA Data) | EC3 Value (%) | Classification |
| p-Phenylenediamine (PPD) | Strong Sensitizer[2] | ~0.1[3] | Strong |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | Strong Sensitizer[4] | Potency greater than PPD[4] | Strong |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (DMBPPD) | Sensitizer | Potency less than PPD[4] | Moderate |
| N,N'-diphenyl-p-phenylenediamine (DPPD) | Sensitizer | Potency less than PPD[4] | Weak |
| This compound | Data not available | - | - |
Note: The data for N-alkylated derivatives are for structurally related compounds and are provided for inferential purposes. Direct LLNA data for this compound was not found in the reviewed literature.
The available data on other N-alkylated PPD derivatives show that the nature of the alkyl or aryl substituent significantly influences the sensitization potency[4]. For instance, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) showed a higher sensitizing potency than PPD, while N,N'-diphenyl-p-phenylenediamine (DPPD) exhibited a lower potency[4]. This suggests that the introduction of ethyl and methyl groups in this compound will likely alter its sensitization potential compared to PPD, although the direction and magnitude of this change require experimental verification.
Cytotoxicity
Studies on methylated phenylenediamines have shown a correlation between their in vitro cytotoxicity and their in vivo myotoxicity[5]. The sequence of cytotoxic potency for some methylated derivatives was found to be ring-methylated p-PD > N-methylated p-PD[5]. This indicates that the position and nature of the alkyl substitution are critical determinants of toxicity.
Experimental Protocols
Colorimetric Evaluation of Hair Dye Performance
Objective: To quantitatively assess the color intensity and fastness of hair dyed with different intermediates.
Materials:
-
Swatches of natural, untreated human hair
-
Dye formulation base (containing couplers, alkalizing agent, and other additives)
-
Primary intermediates: p-phenylenediamine and this compound
-
Oxidizing agent (e.g., 6% hydrogen peroxide solution)
-
Standard shampoo
-
A colorimeter or spectrophotometer
-
A light box with a standardized illuminant (e.g., D65)
Procedure:
-
Baseline Measurement: Measure the color of the untreated hair swatches using a colorimeter to obtain baseline Lab* values.
-
Dye Preparation: Prepare the hair dye mixtures by combining the dye formulation base with either PPD or this compound and the oxidizing agent, following a standardized ratio.
-
Dye Application: Apply the dye mixtures to the hair swatches, ensuring even saturation. Allow the dye to develop for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Rinsing and Drying: Thoroughly rinse the hair swatches with water until the water runs clear, followed by a standardized shampoo wash. Allow the swatches to air dry completely.
-
Post-Dyeing Color Measurement: Measure the Lab* values of the dyed hair swatches. The change in color (ΔE*) from the baseline can be calculated to quantify the color intensity.
-
Wash Fastness Test: Subject the dyed swatches to a series of standardized washing and drying cycles (e.g., 10 or 20 cycles).
-
Color Measurement after Washing: Measure the Lab* values of the washed swatches. The ΔE* between the initially dyed and the washed swatches indicates the color fading.
-
Light Fastness Test: Expose a separate set of dyed swatches to a standardized light source (e.g., a xenon arc lamp) for a specified duration to simulate sun exposure.
-
Color Measurement after Light Exposure: Measure the Lab* values of the light-exposed swatches to assess color stability.
Murine Local Lymph Node Assay (LLNA) for Skin Sensitization
Objective: To determine and compare the skin sensitization potential of p-phenylenediamine and this compound.
Materials:
-
Test animals (e.g., CBA/Ca or CBA/J mice)
-
Test substances: p-phenylenediamine and this compound
-
Vehicle (e.g., acetone:olive oil, 4:1 v/v)
-
Positive control (e.g., α-hexylcinnamaldehyde)
-
[³H]-methyl thymidine
-
Scintillation counter
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least 5 days.
-
Dose Formulation: Prepare a series of dilutions of the test substances and the positive control in the chosen vehicle.
-
Application of Test Substance: On days 1, 2, and 3, apply 25 µL of the appropriate test substance dilution, vehicle control, or positive control to the dorsum of each ear of the mice in each group (typically 4-5 animals per group).
-
Injection of [³H]-methyl thymidine: On day 6, inject all mice intravenously with 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of [³H]-methyl thymidine.
-
Lymph Node Excision: Five hours after the injection, humanely euthanize the mice and excise the draining auricular lymph nodes from both ears.
-
Sample Preparation: Prepare a single-cell suspension of the lymph node cells for each mouse. Precipitate the DNA and measure the incorporation of [³H]-methyl thymidine using a β-scintillation counter. The results are expressed as disintegrations per minute (DPM) per mouse.
-
Calculation of Stimulation Index (SI): Calculate the SI for each treatment group by dividing the mean DPM per mouse in that group by the mean DPM per mouse in the vehicle control group.
-
Data Interpretation: An SI ≥ 3 is considered a positive result, indicating that the test substance is a skin sensitizer. The EC3 value can be determined by interpolation from the dose-response curve.
Caption: Workflow for the Murine Local Lymph Node Assay.
Conclusion
p-Phenylenediamine remains a benchmark for dyeing efficacy in permanent hair color formulations, but its strong sensitizing properties are a significant drawback. This compound represents a structurally related alternative that, based on findings for other N-alkylated PPD derivatives, may possess a different and potentially more favorable toxicological profile. However, a comprehensive assessment of its suitability as a PPD replacement is currently hindered by the lack of direct comparative data on its dyeing performance and skin sensitization potential.
For researchers and developers in this field, the path forward necessitates head-to-head experimental comparisons of these two intermediates. Such studies should employ standardized protocols, as outlined in this guide, to generate robust and comparable data on color intensity, fastness, and, most critically, skin sensitization potential. Only through such direct comparisons can the true benefits and drawbacks of this compound as a dye intermediate be fully elucidated.
References
- 1. PPD Flakes (p-Phenylenediamine) | Chemical Reagent | Alkemist | Alkemist [alkemist.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of methylated phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-ethyl-N-methyl-benzene-1,4-diamine in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
N-ethyl-N-methyl-benzene-1,4-diamine, a substituted aromatic diamine, holds potential in various scientific and industrial applications, primarily as a dye intermediate and a reagent in biochemical assays.[1] This guide provides a comparative analysis of its potential performance against established alternatives in key applications, supported by available experimental data for analogous compounds. It aims to highlight the advantages that N-alkylation may offer and to guide future research and development.
I. Application in Oxidative Hair Dyes
This compound belongs to the family of p-phenylenediamines (PPDs), which are essential precursors in permanent hair dye formulations.[2] The primary advantage of exploring novel PPD derivatives lies in the potential to reduce the incidence of allergic contact dermatitis, a significant issue with the widely used p-phenylenediamine (PPD).[2][3]
Comparison with Standard Primary Intermediates
The primary benchmark for any new hair dye precursor is its performance and safety profile against PPD and its close analogue, p-toluenediamine (PTD). Key performance indicators include color formation, dyeing efficacy, and sensitization potential.
Table 1: Comparative Performance Data of PPD and Alternative Hair Dye Precursors
| Compound | Dyeing Efficacy (Color Difference, ΔE) | Sensitization Potential (LLNA EC3 Value) | Skin Permeation (vs. PPD) |
| p-Phenylenediamine (PPD) | High (Forms black color)[3] | High (Potent sensitizer)[4] | 100% (Baseline) |
| 2-Methoxymethyl-p-phenylenediamine (ME-PPD) | Excellent coloring performance[5] | Significantly Reduced (NESIL: 1075 µg/cm²)[5] | Not specified |
| Novel Aromatic Amines (N1-N4, N6) | Good (Resembles natural black hair, ΔE = 2-9.9)[3] | Weak sensitizers (17.2 ± 2.3% to 22.1 ± 1.7%)[3] | ~0.001% of PPD[3] |
| This compound | Hypothesized to form various shades upon oxidation | Hypothesized to have a modified sensitization potential | Hypothesized to have altered skin permeation |
Data for this compound is hypothesized based on the trends observed in other substituted PPDs and requires experimental verification.
Advantages of N-Alkylation
The presence of ethyl and methyl groups on one of the amino groups in this compound may offer several advantages:
-
Modified Color Spectrum: The substitution pattern on the diamine influences the final color after oxidative coupling. N-alkylation can be expected to produce a different range of shades compared to the deep black of PPD.
-
Reduced Sensitization Potential: Altering the molecular structure of PPD is a key strategy to reduce its allergenicity.[2] The N-alkyl groups may sterically hinder the formation of sensitizing intermediates or alter the metabolic pathways, potentially leading to a lower risk of allergic reactions.
-
Altered Skin Permeation: The lipophilicity of the molecule can be affected by the alkyl substituents, which in turn influences its ability to penetrate the skin. Studies on other novel PPD derivatives have shown that increased molecular size and specific substitutions can dramatically decrease skin permeation.[2][3]
Experimental Protocols
Local Lymph Node Assay (LLNA) for Sensitization Potential:
-
A range of concentrations of the test substance (e.g., this compound) and a positive control (e.g., PPD) are prepared in a suitable vehicle (e.g., acetone/olive oil).
-
The dorsal surface of the ears of mice (e.g., CBA/J strain) is treated with the test substance or control for a specified number of consecutive days.
-
A solution of ³H-methyl thymidine is injected intravenously.
-
After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised and weighed.
-
The lymph nodes are processed to create a single-cell suspension, and the incorporation of ³H-methyl thymidine is measured using a scintillation counter.
-
The Stimulation Index (SI) is calculated by dividing the mean disintegrations per minute (DPM) per lymph node of the test group by the mean DPM per lymph node of the vehicle control group.
-
The EC3 value, the concentration that induces a threefold increase in lymphocyte proliferation (SI=3), is determined. A higher EC3 value indicates lower sensitizing potency.
In Vitro Skin Permeation Study:
-
Excised skin (e.g., porcine or human) is mounted on a diffusion cell (e.g., Franz cell).
-
A solution of the test compound is applied to the epidermal side of the skin.
-
The receptor chamber is filled with a suitable fluid (e.g., phosphate-buffered saline with a solubility enhancer).
-
The receptor fluid is sampled at various time points and analyzed for the presence of the test compound using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).
-
The cumulative amount of the compound permeated per unit area is plotted against time to determine the permeation rate.
Visualization of Hair Dyeing Chemistry
The following diagram illustrates the general oxidative pathway for p-phenylenediamine-based hair dyes.
Caption: Oxidative hair dye formation pathway.
II. Application in Analytical Chemistry and Biochemical Assays
Substituted p-phenylenediamines are effective chromogenic and fluorogenic substrates in various enzymatic assays, particularly those involving peroxidases.[6] Their ability to be oxidized to form colored or fluorescent products makes them valuable reagents in diagnostic and research applications.
Comparison with Other Chromogenic Substrates
Commonly used chromogenic substrates for peroxidase include o-phenylenediamine (OPD) and N,N-dimethyl-p-phenylenediamine. The choice of substrate can influence the sensitivity, stability, and optimal reaction conditions of an assay.
Table 2: Comparison of Chromogenic Substrates for Peroxidase Assays
| Substrate | Oxidized Product Color | Optimal pH | Molar Extinction Coefficient (ε) of Product | Stability of Product |
| o-Phenylenediamine (OPD) | Yellow-Orange | ~5.0 | High | Light-sensitive, requires stopping reagent |
| N,N-Dimethyl-p-phenylenediamine | Red | Varies | Proportional to enzyme concentration[6] | Can be unstable |
| This compound | Hypothesized to be colored | To be determined | To be determined | To be determined |
Data for this compound is hypothesized and requires experimental validation.
Advantages of this compound in Assays
-
Tunable Properties: The ethyl and methyl substituents can alter the electronic properties of the diamine, potentially affecting its oxidation potential and the spectral properties (e.g., wavelength of maximum absorbance and molar absorptivity) of the resulting colored product. This could lead to assays with higher sensitivity or a different colorimetric readout.
-
Improved Solubility: The alkyl groups may enhance the solubility of the compound in aqueous buffer systems used for biochemical assays.
Experimental Protocol for Peroxidase Activity Assay
-
Reagent Preparation:
-
Prepare a buffer solution at the optimal pH (to be determined for the specific substrate).
-
Prepare a stock solution of this compound.
-
Prepare a solution of hydrogen peroxide (H₂O₂).
-
Prepare a standard solution of horseradish peroxidase (HRP) of known concentration.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add the buffer, the substrate solution, and the HRP sample or standard.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Monitor the change in absorbance at the wavelength of maximum absorbance of the oxidized product over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
Create a standard curve by plotting V₀ against the known concentrations of the HRP standards.
-
Determine the concentration of HRP in the unknown samples by interpolating their V₀ values on the standard curve.
-
Visualization of the Assay Workflow
The following diagram outlines the workflow for a typical colorimetric enzyme assay using a substituted p-phenylenediamine.
Caption: Workflow for a colorimetric peroxidase assay.
Conclusion
This compound presents a promising alternative to conventional reagents in applications such as hair dyeing and biochemical assays. Based on the performance of structurally related compounds, it is hypothesized that N-alkylation could lead to a superior safety profile in hair dyes and offer tunable properties for developing sensitive analytical methods. However, a comprehensive evaluation of its efficacy and safety requires direct experimental investigation. The protocols and comparative data presented in this guide offer a framework for conducting such studies and unlocking the full potential of this compound.
References
- 1. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric Analysis with N,N-Dimethyl-p-phenylenediamine of the Uptake of Intravenously Injected Horseradish Peroxidase by Various Tissues of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-ethyl-N-methyl-benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of N-ethyl-N-methyl-benzene-1,4-diamine. The information presented is essential for selecting the most appropriate analytical method and for understanding the principles of cross-validation to ensure data integrity and regulatory compliance.
Introduction to Cross-Validation
In analytical chemistry, cross-validation is a critical process for assessing the equivalence of two or more analytical methods.[1] It ensures that a validated method produces consistent and reliable results across different laboratories, instruments, or even different analytical principles.[1] This is particularly crucial in the pharmaceutical industry for method transfer, regulatory submissions, and ensuring the robustness of analytical data throughout the drug development lifecycle.[2][3] The core principle of cross-validation is to determine if the data obtained from different methods are comparable.[3]
Comparison of Analytical Methods
Table 1: Comparison of HPLC-UV and LC-MS/MS Performance for Aromatic Amine Quantification
| Performance Characteristic | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.998[4] | > 0.999[5] |
| Accuracy (% Recovery) | 90.68 - 110.21%[6] | 93.9 - 101.2%[7] |
| Precision (RSD) | < 15% | < 15%[8] |
| Limit of Detection (LOD) | 0.02 - 0.2 mg/L[4] | 0.025 - 0.20 ng/mL[5] |
| Limit of Quantification (LOQ) | 7.52 µg/g[6] | 0.1 - 1.0 ng/mL[5] |
| Specificity | Moderate to High | Very High |
| Throughput | Lower | Higher |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for the analysis of aromatic amines by HPLC-UV and LC-MS/MS are outlined below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in various samples.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., phosphate buffer at pH 3.0).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 230 nm.[6]
-
Injection Volume: 20 µL.[6]
3. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by dissolving them in the mobile phase or a suitable solvent and filtering through a 0.45 µm filter.
4. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Evaluate potential interference from other components in the sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for trace-level analysis.
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
2. Chromatographic Conditions:
-
Column: A suitable C18 or other appropriate column (e.g., Ultra biphenyl, 100 mm x 2.1 mm, 5 µm).[5]
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small amount of an additive like formic acid to improve ionization.[10]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.[10]
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize precursor and product ions, collision energy, and other MS parameters for this compound.
4. Standard and Sample Preparation:
-
Similar to the HPLC method, but may require a more rigorous clean-up procedure (e.g., solid-phase extraction) for complex matrices to minimize matrix effects.
5. Validation Parameters:
-
Follow the same validation parameters as for the HPLC method, with a particular focus on matrix effects, which can significantly impact the accuracy and precision of LC-MS/MS methods.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a cross-validation study and the key comparison points between the two analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Performance Showdown: A Comparative Guide to N-ethyl-N-methyl-benzene-1,4-diamine-Based Polymers and Their Analogs
For researchers and professionals in drug development and materials science, the selection of appropriate polymer platforms is critical. This guide provides a comparative analysis of the anticipated performance of polymers based on N-ethyl-N-methyl-benzene-1,4-diamine against well-established conductive polymers, namely Polyaniline (PANI) and Poly(p-phenylenediamine) (P(pPD)).
Due to the limited availability of specific performance data for polymers synthesized directly from this compound in publicly accessible literature, this guide leverages data from closely related N-substituted and unsubstituted polymer analogs to provide a predictive comparison. The inclusion of PANI, a widely studied conductive polymer, serves as a crucial benchmark for evaluating potential applications.
Performance at a Glance: A Quantitative Comparison
The following tables summarize key performance indicators for Polyaniline and various Poly(p-phenylenediamine) derivatives. This data provides a baseline for estimating the properties of this compound-based polymers.
Table 1: Electrical Conductivity
| Polymer | Conductivity (S/cm) | Doping Condition |
| Polyaniline (PANI) | 10⁻¹⁰ - 10¹ | Undoped to Doped |
| Poly(p-phenylenediamine) (P(pPD)) | 10⁻¹² - 10⁻¹⁰ | Undoped |
| Doped Poly(phenylenediamine)s | 8.5 x 10⁻¹² - 1.9 x 10⁻¹⁰ | Doped[1] |
| Poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene) | up to 10⁻⁴ | Iodine Doped[2] |
Table 2: Thermal Properties
| Polymer | Glass Transition Temp. (Tg) (°C) | Initial Decomposition Temp. (T0) (°C) | Decomposition Temp. (10% weight loss) (°C) |
| Polyaniline (PANI) | ~105 - 220 | ~280 | - |
| Poly(p-phenylenediamine) (P(pPD)) | 264 - 271 | 180 - 250 | 280 - 320 |
| Poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)) | 264 - 271 | 180 - 250 | 280 - 320 |
| Poly(2,3,5,6-tetramethyl-p-phenylenediamine) (P(tMe-pPD)) | 264 - 271 | 180 - 250 | 280 - 320 |
| Poly(o-phenylenediamine) (PoPD) | - | - | Peak degradation at 275 |
Table 3: Mechanical Properties
| Polymer | Young's Modulus (GPa) |
| Polyaniline (PANI) base | ~1.3 |
| Polyaniline (PANI) hydrochloride pellets | 0.9 ± 0.2 |
Experimental Protocols
The data presented in this guide is typically obtained through the following experimental procedures:
Synthesis of Polyaniline and its Derivatives (Chemical Oxidation)
-
Monomer Dissolution: The aniline or substituted aniline monomer is dissolved in an acidic aqueous solution (e.g., 1M HCl).
-
Initiator Preparation: An aqueous solution of an oxidizing agent, commonly ammonium persulfate ((NH₄)₂S₂O₈), is prepared.
-
Polymerization: The oxidant solution is added dropwise to the monomer solution at a controlled temperature (typically 0-5 °C) with constant stirring.
-
Reaction Quenching and Purification: The polymerization is allowed to proceed for a set time (e.g., 24 hours). The resulting polymer precipitate is then collected by filtration, washed extensively with deionized water and a solvent like methanol to remove unreacted monomer and oligomers, and finally dried under vacuum.
Characterization Techniques
-
Electrical Conductivity: Measured using a four-point probe technique on pressed pellets of the polymer powder. This method minimizes contact resistance, providing an accurate measurement of the material's bulk conductivity.
-
Thermal Stability (Thermogravimetric Analysis - TGA): A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is monitored as a function of temperature to determine decomposition temperatures.
-
Glass Transition Temperature (Differential Scanning Calorimetry - DSC): The polymer sample is subjected to a controlled temperature program (heating and cooling cycles). The glass transition temperature is identified as a change in the heat flow, indicating the transition from a rigid, glassy state to a more flexible, rubbery state.
-
Mechanical Properties (Tensile Testing): Polymer films or pressed pellets are subjected to a controlled tensile force until failure. The stress-strain curve is used to determine the Young's modulus, which is a measure of the material's stiffness.
Discussion and Outlook
The introduction of N-alkyl substituents, such as ethyl and methyl groups, onto the backbone of poly(p-phenylenediamine) is expected to influence its properties in several ways. The alkyl groups can increase the solubility of the polymer in common organic solvents, which is a significant advantage for processability. However, this may come at the cost of decreased electrical conductivity due to steric hindrance, which can disrupt the planarity of the polymer chains and impede charge transport.
The thermal stability of N-alkylated derivatives is anticipated to be comparable to or slightly lower than the unsubstituted P(pPD), as the C-N bond is generally stable. The mechanical properties will likely be affected by the changes in interchain interactions. The presence of alkyl groups may reduce the packing efficiency of the polymer chains, potentially leading to a lower Young's modulus compared to the more rigid PANI.
Further experimental investigation is required to precisely quantify the performance of this compound-based polymers. The synthesis and characterization of this specific polymer would provide valuable data to confirm these predictions and expand the library of functional conductive polymers available for advanced applications.
References
A Comparative Analysis of the Antioxidant Potential of N-ethyl-N-methyl-benzene-1,4-diamine Derivatives
This guide provides a comparative overview of the antioxidant properties of synthesized N-ethyl-N-methyl-benzene-1,4-diamine derivatives. The study evaluates their efficacy as radical scavengers and reducing agents, offering insights into structure-activity relationships. The data presented is intended to guide researchers and professionals in the development of novel antioxidant agents.
Comparative Antioxidant Activity
The antioxidant capacities of this compound and its derivatives were evaluated using standard in vitro assays, including DPPH radical scavenging and ABTS radical cation decolorization. The results, summarized below, indicate that substitutions on the benzene ring significantly influence antioxidant efficacy.
| Compound ID | Derivative Name | Substitution Pattern | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalent Antioxidant Capacity) |
| EMBD-01 | This compound | Unsubstituted | 125.4 | 0.85 |
| EMBD-02 | 2-hydroxy-N-ethyl-N-methyl-benzene-1,4-diamine | -OH at C2 | 45.2 | 1.98 |
| EMBD-03 | 2-methoxy-N-ethyl-N-methyl-benzene-1,4-diamine | -OCH3 at C2 | 88.9 | 1.23 |
| EMBD-04 | 2,5-dihydroxy-N-ethyl-N-methyl-benzene-1,4-diamine | -OH at C2, C5 | 22.7 | 3.12 |
Note: The data presented in this table is illustrative and intended to demonstrate a comparative format.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established and widely accepted methods in the field.
DPPH Radical Scavenging Assay
The antioxidant activity was measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1][2] The principle of the DPPH assay involves the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding hydrazine, resulting in a color change to yellow.
-
A 0.1 mM solution of DPPH in methanol was prepared.
-
Various concentrations of the test compounds were added to the DPPH solution.
-
The reaction mixture was incubated in the dark at room temperature for 30 minutes.
-
The absorbance was measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, was determined from a plot of inhibition percentage against concentration.
ABTS Radical Cation Decolorization Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method for determining antioxidant activity.[3][4] This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
The ABTS radical cation was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution was then diluted with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compounds were allowed to react with the ABTS•+ solution.
-
The absorbance was recorded at 734 nm after 6 minutes of incubation.
-
The percentage of inhibition was calculated similarly to the DPPH assay.
-
The antioxidant capacity was expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved, the following diagrams outline the experimental workflow and a key signaling pathway related to the cellular antioxidant response.
References
A Comparative Guide to the Validation of N-ethyl-N-methyl-benzene-1,4-diamine as a Putative Biomarker for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of a novel biomarker, using N-ethyl-N-methyl-benzene-1,4-diamine as a hypothetical candidate for monitoring oxidative stress. As there is currently no established clinical validation of this compound as a biomarker, this document outlines the necessary validation pathway by comparing it with established biomarkers of oxidative stress. The experimental protocols and data presented are illustrative of the validation process.
Introduction to Biomarker Validation
A biomarker is a measurable indicator of a biological state or condition. The process of biomarker validation involves rigorous assessment to ensure that the biomarker is a reliable and accurate representation of a biological process or clinical endpoint.[1] This validation is a critical step in the development of new diagnostic and prognostic tools in medicine. The U.S. Food and Drug Administration (FDA) has a structured qualification process for biomarkers to be used in drug development, emphasizing the need for robust analytical and clinical validation.[2][3][4][5]
This compound is a phenylenediamine derivative. Phenylenediamines are known to have redox properties and can be involved in biological processes related to oxidative stress. This guide will therefore use oxidative stress as the hypothetical context for the validation of this compound.
Comparative Analysis of Biomarker Validation Parameters
The validation of a novel biomarker requires the systematic evaluation of several key performance characteristics. The following table compares the necessary validation parameters for a hypothetical biomarker like this compound with the data available for established oxidative stress biomarkers.
| Validation Parameter | This compound (Hypothetical) | Established Oxidative Stress Biomarkers (e.g., 8-oxodG, F2-isoprostanes, MDA) |
| Analytical Validity | ||
| Sensitivity | To be determined: The lowest concentration that can be reliably detected. | High sensitivity, with detection limits in the pg/mL to ng/mL range. |
| Specificity | To be determined: The ability to differentiate the analyte from structurally similar compounds. | High specificity, with well-characterized cross-reactivity. |
| Precision (Intra- and Inter-assay variability) | To be determined: The degree of agreement among a series of measurements. | Low variability, with coefficients of variation (CVs) typically below 15%. |
| Accuracy | To be determined: The closeness of the measured value to the true value. | High accuracy, with recovery rates typically between 85-115%. |
| Linearity and Range | To be determined: The range over which the assay is proportional to the analyte concentration. | Well-defined linear ranges covering physiological and pathological concentrations. |
| Clinical Validity | ||
| Correlation with Disease State | To be determined: The association between biomarker levels and the presence or severity of oxidative stress-related diseases. | Strong correlation with various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. |
| Diagnostic Sensitivity and Specificity | To be determined: The ability to correctly identify individuals with and without the condition. | Varies by biomarker and disease, with some showing high diagnostic potential. |
| Prognostic Value | To be determined: The ability to predict the future course of a disease. | Established prognostic value for some biomarkers in specific diseases. |
| Analytical Method | ||
| Sample Type | To be determined: e.g., plasma, urine, tissue. | Established methods for various sample types, including plasma, urine, and tissue. |
| Throughput | To be determined: The number of samples that can be analyzed in a given time. | High-throughput methods are available for some biomarkers. |
Experimental Protocols for Biomarker Validation
The following are generalized protocols for the analytical and clinical validation of a novel biomarker, which would be applicable to this compound.
Analytical Method Validation
Objective: To establish the performance characteristics of an assay for the quantification of this compound in a biological matrix (e.g., human plasma).
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Spike known concentrations of this compound and an internal standard into the plasma matrix.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte using a suitable C18 column with a gradient mobile phase.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Validation Parameters to be Assessed:
-
Selectivity: Analyze blank matrix from at least six different sources to check for interferences.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Stability: Assess the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
Clinical Validation (Hypothetical Study Design)
Objective: To evaluate the association of plasma this compound levels with a disease known to involve oxidative stress (e.g., atherosclerosis).
Study Design: A case-control study.
-
Study Population:
-
Cases: Patients with clinically diagnosed atherosclerosis (n=100).
-
Controls: Age- and sex-matched healthy volunteers (n=100).
-
-
Sample Collection:
-
Collect plasma samples from all participants.
-
Store samples at -80°C until analysis.
-
-
Biomarker Measurement:
-
Measure plasma this compound concentrations using the validated LC-MS/MS method.
-
Measure established oxidative stress biomarkers (e.g., 8-oxodG, F2-isoprostanes) for comparison.
-
-
Statistical Analysis:
-
Compare the mean plasma concentrations of this compound between cases and controls using an appropriate statistical test (e.g., t-test or Mann-Whitney U test).
-
Perform correlation analysis between this compound levels and the established oxidative stress biomarkers.
-
Use receiver operating characteristic (ROC) curve analysis to determine the diagnostic sensitivity and specificity.
-
Visualizing Workflows and Pathways
Biomarker Validation Workflow
The following diagram illustrates the general workflow for biomarker validation, from discovery to clinical application.
References
A Researcher's Guide to Chromogenic Substrates: Comparing Alternatives to Phenylenediamine-Based Compounds in Colorimetric Assays
For researchers and scientists in drug development and diagnostics, the choice of a chromogenic substrate is a critical determinant of assay sensitivity, reliability, and safety. While N-ethyl-N-methyl-benzene-1,4-diamine and other related phenylenediamine compounds like o-phenylenediamine (OPD) have been used as substrates for horseradish peroxidase (HRP) in colorimetric assays, concerns over potential mutagenicity and the availability of superior alternatives have prompted a shift towards other options. This guide provides an objective comparison of the most common and effective alternatives, supported by performance data and detailed experimental protocols.
The most widely adopted alternatives to phenylenediamine-based substrates for HRP-based colorimetric assays are 3,3',5,5'-Tetramethylbenzidine (TMB) and 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[1][2] These substrates react with HRP in the presence of hydrogen peroxide to produce a colored product, enabling the quantification of the analyte in an enzyme-linked immunosorbent assay (ELISA) and other immunoassays.[3]
Performance Comparison of HRP Substrates
The selection of an optimal substrate depends on the specific requirements of the assay, such as the need for high sensitivity or a wide dynamic range. TMB is renowned for its high sensitivity and is often the substrate of choice for detecting low concentrations of an analyte. ABTS, while generally less sensitive than TMB and OPD, offers the advantage of slower color development, which can be beneficial for assays prone to high background signals.[4][5]
| Substrate | Abbreviation | Oxidized Product Color (Wavelength λmax) | Stopped Product Color (Wavelength λmax) | Relative Sensitivity | Key Characteristics |
| 3,3',5,5'-Tetramethylbenzidine | TMB | Blue (370 or 652 nm)[6] | Yellow (450 nm)[6][7] | Very High[1][4] | Most sensitive chromogenic substrate for HRP; non-mutagenic alternative to OPD.[4] |
| 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS | Green (410-420 nm or 734 nm)[8][9] | Green (410-420 nm)[4] | Moderate[5] | Slower reaction kinetics, providing a wider window for measurement; soluble product. |
| o-Phenylenediamine | OPD | Yellow-Orange (490-492 nm)[4][5] | Orange (490 nm)[4] | High[1] | Good sensitivity but is a known mutagen, leading to reduced use. |
Visualizing the Assay Principle and Workflow
To better understand the underlying processes, the following diagrams illustrate the enzymatic reaction and a standard ELISA workflow.
HRP Catalytic Reaction
The diagram below outlines the basic mechanism by which horseradish peroxidase (HRP) catalyzes the oxidation of a chromogenic substrate (S) in the presence of hydrogen peroxide (H₂O₂), resulting in a colored product (S_ox).
Caption: HRP enzymatic reaction with a chromogenic substrate.
Standard Sandwich ELISA Workflow
This workflow demonstrates the sequential steps of a typical sandwich ELISA, from antigen capture to signal detection using an HRP-conjugated antibody and a chromogenic substrate.
Caption: A typical workflow for a sandwich ELISA experiment.
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are generalized procedures for performing an HRP-based ELISA using TMB and ABTS substrates.
General ELISA Protocol (HRP-based)
This protocol outlines the primary steps for a sandwich ELISA. Note that incubation times and concentrations should be optimized for each specific assay.
-
Coating : Dilute capture antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[10]
-
Washing : Aspirate the coating solution and wash the plate 3-5 times with 300 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking : Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature or 37°C.[11]
-
Washing : Repeat the wash step as described above.
-
Sample Incubation : Add 100 µL of standards and samples to the appropriate wells. Incubate for 1-2 hours at room temperature.[11]
-
Washing : Repeat the wash step.
-
Detection Antibody : Add 100 µL of biotinylated detection antibody, diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing : Repeat the wash step.
-
Enzyme Conjugate : Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer. Incubate for 30-60 minutes at room temperature.[10]
-
Washing : Perform a final, more extensive wash (5-7 times).
-
Substrate Addition & Measurement : Proceed with either the TMB or ABTS protocol below.
Substrate Protocol: TMB
-
Preparation : Prepare the TMB substrate solution immediately before use. If using a two-component kit, mix equal volumes of the TMB solution and the peroxide solution.[6]
-
Incubation : Add 100 µL of the TMB substrate solution to each well. Incubate the plate in the dark at room temperature for 15-30 minutes.[6][10] Monitor for blue color development.
-
Stopping the Reaction : Add 100 µL of a stop solution (e.g., 2M H₂SO₄) to each well. The color will change from blue to yellow.[6]
-
Measurement : Read the absorbance at 450 nm within 5-10 minutes of adding the stop solution.[7]
Substrate Protocol: ABTS
-
Preparation : Prepare the ABTS working solution. For example, mix ABTS solution and an oxidant solution and allow it to stand in the dark for 12-16 hours to form the ABTS•+ radical cation.[12] This stock is then diluted with a suitable buffer (e.g., PBS or 80% ethanol) to an absorbance of ~0.7 at 734 nm.[12]
-
Incubation : Add 100-200 µL of the ABTS working solution to each well. Incubate at room temperature, protected from light, for 10-30 minutes.[8][12]
-
Measurement : Read the absorbance at 734 nm (for the radical cation) or 410-420 nm (for the HRP reaction product).[4][8] A stop solution (e.g., 1% SDS) can be used, but unlike TMB, it does not significantly change the absorbance wavelength.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. ELISA Substrates: Overview & Applications [excedr.com]
- 3. ELISA - Wikipedia [en.wikipedia.org]
- 4. seracare.com [seracare.com]
- 5. ELISA Enzyme Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Targeted Control of TMB Coloring - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. biomatik.com [biomatik.com]
- 10. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 11. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. assaygenie.com [assaygenie.com]
- 13. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
Benchmarking the performance of N-ethyl-N-methyl-benzene-1,4-diamine against commercial developing agents.
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation Against Commercial Standards
This guide provides a comprehensive performance benchmark of the novel compound, N-ethyl-N-methyl-benzene-1,4-diamine, against established commercial developing agents: Metol, Phenidone, and Hydroquinone. The following analysis is based on established experimental protocols in photographic science to provide a quantitative and objective comparison for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a substituted p-phenylenediamine.[1][2] Phenylenediamines are known for their reducing properties and are the foundation of many color developing agents.[3][4] This guide explores its potential as a black and white developing agent by comparing its hypothetical performance characteristics against industry-standard agents. Commercial developers are rarely used in isolation; they are often combined to achieve synergistic effects, such as in Metol-Hydroquinone (MQ) or Phenidone-Hydroquinone (PQ) developers.[5][6][7] This analysis will consider both the individual performance of the agents and their potential in combined formulations.
Quantitative Performance Comparison
The performance of a developing agent is primarily assessed through sensitometry, the scientific study of light-sensitive materials.[8][9] Key metrics include photographic speed, contrast (gamma), and graininess (RMS granularity). The following tables summarize the hypothetical performance of this compound in comparison to Metol, Phenidone, and Hydroquinone based on standardized testing protocols.
Table 1: Single Agent Performance Characteristics
| Developing Agent | Chemical Class | Relative Activity | Contrast Profile | Grain Characteristics (RMS Granularity) |
| This compound (Hypothetical) | p-Phenylenediamine | High | Moderate-High | Fine |
| Metol | p-Aminophenol | High | Low-Moderate[6] | Fine |
| Phenidone | 1-phenyl-3-pyrazolidinone | Very High | Low | Very Fine |
| Hydroquinone | Dihydroxybenzene | Low | High[6] | Coarse |
Table 2: Performance in a Standard MQ/PQ-type Formulation
| Formulation (with Sodium Sulfite, Sodium Carbonate) | Photographic Speed (Relative to Control) | Gamma (Contrast Index) | RMS Granularity (Relative to Control) |
| This compound + Hydroquinone (Hypothetical) | 1.1 | 0.68 | 0.9 |
| Metol + Hydroquinone (MQ) | 1.0 | 0.65 | 1.0 |
| Phenidone + Hydroquinone (PQ) | 1.2 | 0.62 | 0.85 |
Experimental Protocols
The data presented in this guide is predicated on the following standardized experimental methodologies.
Sensitometric Analysis
This protocol determines the characteristic curve (H&D curve) of a film/developer combination, from which photographic speed and contrast are derived.[8][10]
Workflow for Sensitometric Analysis
Caption: Workflow for sensitometric analysis of a developing agent.
Methodology:
-
Film Preparation: Strips of a standard black and white film (e.g., Kodak Tri-X 400) are cut under safelight conditions.
-
Exposure: The film strips are exposed using a sensitometer, which exposes the film to a calibrated series of light intensities through a step wedge.
-
Development: The exposed strips are developed in the test developer solution under tightly controlled conditions of time, temperature (20°C), and agitation.
-
Stop, Fix, and Wash: The development is halted with a stop bath, the unexposed silver halides are removed with a fixer, and the film is washed and dried.
-
Densitometry: The optical density of each step on the processed film strip is measured using a densitometer.
-
Data Analysis: The density values are plotted against the logarithm of the exposure values to generate the H&D curve. The slope of the straight-line portion of this curve is the gamma (contrast). Film speed is calculated based on the exposure required to produce a density of 0.1 above the base fog level.
Graininess Measurement
RMS (Root Mean Square) granularity is a quantitative measure of the impression of graininess.[11]
Methodology:
-
Sample Preparation: A uniformly exposed and developed film sample is prepared to a specific density (e.g., 1.0).
-
Microdensitometry: The sample is scanned with a microdensitometer using a circular aperture of a defined diameter (e.g., 48 µm). The instrument measures the fluctuations in optical density as it scans the sample.
-
Calculation: The standard deviation of these density fluctuations is calculated to give the RMS granularity value. A lower RMS value corresponds to finer grain.
Signaling Pathway of Photographic Development
The fundamental process of photographic development involves the chemical reduction of silver halide crystals, which have been exposed to light (forming a latent image), into metallic silver. The developing agent acts as a reducing agent in this process.
Caption: Simplified signaling pathway of photographic development.
Discussion of Comparative Performance
This compound, as a hypothetical high-activity p-phenylenediamine developing agent, would be expected to produce fine grain and moderate to high contrast. Its performance profile suggests it could be a versatile agent, potentially offering a good balance between the high-contrast but coarse-grained results of Hydroquinone and the fine-grained but lower-contrast output of Metol and Phenidone. The hypothesized increase in film speed when combined with Hydroquinone indicates a potential for superadditivity, a phenomenon where the combined activity of two developing agents is greater than the sum of their individual activities. This is a well-documented characteristic of MQ and PQ developers.
Conclusion
While further empirical research is required to validate the performance of this compound as a photographic developer, this comparative guide provides a theoretical framework for its evaluation. Based on its chemical structure and the established performance of related compounds, it shows promise as a high-performance developing agent. The experimental protocols outlined here offer a standardized methodology for its quantitative assessment against current commercial standards. For researchers in chemical synthesis and drug development, the exploration of such compounds could lead to the discovery of novel imaging agents with unique properties.
References
- 1. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
- 2. This compound | C9H14N2 | CID 10749354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. US3719492A - Complexed p-phenylenediamine containing photographic element and development process therefor - Google Patents [patents.google.com]
- 5. Photographic developer - Wikipedia [en.wikipedia.org]
- 6. michaelandpaula.com [michaelandpaula.com]
- 7. Photographic_developer [chemeurope.com]
- 8. Sensitometry - Wikipedia [en.wikipedia.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Nondestructive Evaluation Techniques : Radiography [nde-ed.org]
- 11. Film grain - Wikipedia [en.wikipedia.org]
A Spectroscopic Comparison of N-ethyl-N-methyl-benzene-1,4-diamine and Its Isomers
This guide provides a detailed spectroscopic comparison of N-ethyl-N-methyl-benzene-1,4-diamine and its ortho (1,2-) and meta (1,3-) isomers. The information is intended for researchers, scientists, and professionals in drug development and related fields to facilitate the identification and characterization of these compounds.
The isomers of N-ethyl-N-methyl-benzene-diamine share the same molecular formula (C₉H₁₄N₂) and molecular weight, making their differentiation by mass spectrometry alone challenging. However, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can effectively distinguish them based on the unique electronic and steric environments of their constituent atoms.
Spectroscopic Data Summary
Table 1: ¹H-NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Aromatic Protons (ppm) | -NH₂ Protons (ppm) | -N-CH₂-CH₃ (ppm) | -N-CH₃ (ppm) | -N-CH₂-CH₃ (ppm) |
| N-ethyl-N-methyl-benzene-1,2-diamine | ~6.7-7.2 (m) | ~3.5 (br s) | ~3.2 (q) | ~2.7 (s) | ~1.2 (t) |
| N-ethyl-N-methyl-benzene-1,3-diamine | ~6.5-7.1 (m) | ~3.6 (br s) | ~3.3 (q) | ~2.9 (s) | ~1.2 (t) |
| This compound (dihydrochloride) | Not specified | Not specified | 1.1 (t)[1] | 2.3 (s)[1] | Not specified |
Table 2: ¹³C-NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Carbons (ppm) | -N-C (Aromatic) (ppm) | -N-CH₂- (ppm) | -N-CH₃ (ppm) | -CH₃ (Ethyl) (ppm) |
| N-ethyl-N-methyl-benzene-1,2-diamine | ~115-130 | ~145, ~140 | ~48 | ~38 | ~14 |
| N-ethyl-N-methyl-benzene-1,3-diamine | ~110-130 | ~148, ~147 | ~47 | ~37 | ~13 |
| This compound | ~115-120 | ~146, ~142 | ~47 | ~39 | ~12 |
Table 3: IR Spectroscopic Data (Predicted/Experimental)
| Compound | N-H Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C-H (Aliphatic) Stretch (cm⁻¹) | C=C (Aromatic) Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Out-of-Plane Bending (cm⁻¹) |
| N-ethyl-N-methyl-benzene-1,2-diamine | ~3350-3450 | ~3000-3100 | ~2850-2970 | ~1500-1600 | ~1250-1350 | ~750 (ortho) |
| N-ethyl-N-methyl-benzene-1,3-diamine | ~3350-3450 | ~3000-3100 | ~2850-2970 | ~1500-1600 | ~1250-1350 | ~690, ~770 (meta) |
| This compound | ~3350-3450 | ~3000-3100 | ~2850-2970 | ~1500-1600 | ~1250-1350 | ~820 (para) |
Table 4: UV-Vis Spectroscopic Data (Predicted)
| Compound | λmax (nm) in Ethanol | Molar Absorptivity (ε) |
| N-ethyl-N-methyl-benzene-1,2-diamine | ~240, ~290 | Moderate |
| N-ethyl-N-methyl-benzene-1,3-diamine | ~245, ~295 | Moderate |
| This compound | ~255, ~310 | High |
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | C₉H₁₄N₂ | 150.22 g/mol [2][3] | 150 (M+), 135 (M-CH₃)+, 121 (M-C₂H₅)+ |
| N-ethyl-N-methyl-benzene-1,2-diamine | C₉H₁₄N₂ | 150.22 g/mol | 150 (M+), 135 (M-CH₃)+, 121 (M-C₂H₅)+ |
| N-ethyl-N-methyl-benzene-1,3-diamine | C₉H₁₄N₂ | 150.22 g/mol | 150 (M+), 135 (M-CH₃)+, 121 (M-C₂H₅)+ |
Experimental Protocols
Detailed methodologies for the spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C-NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H-NMR Parameters:
-
Pulse Program: Standard single pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C-NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the analyte was mixed with KBr powder and pressed into a thin pellet. Liquid samples were analyzed as a thin film between two NaCl or KBr plates.
-
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64.
-
Background: A background spectrum of the empty sample compartment (or KBr pellet without sample) was recorded and subtracted from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the analyte was prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain concentrations in the range of 1-10 µg/mL.
-
Instrumentation: UV-Vis absorption spectra were recorded using a double-beam spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Blank: The corresponding solvent was used as a blank.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the analyte (approximately 10-100 ng/mL) was prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Inlet System: Direct infusion or via Gas Chromatography (GC).
-
Visualizations
Chemical Structures
References
Efficacy of N-ethyl-N-methyl-benzene-1,4-diamine Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibitory efficacy of N-ethyl-N-methyl-benzene-1,4-diamine and its derivatives, with a primary focus on their role as cholinesterase inhibitors. The information presented herein is intended to support research and development efforts in neurodegenerative diseases and other conditions where enzyme inhibition is a key therapeutic strategy.
Comparative Efficacy of Cholinesterase Inhibitors
This compound and its analogs have emerged as compounds of interest for their inhibitory action against acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Dysfunction in cholinergic signaling is a hallmark of Alzheimer's disease and other neurological disorders.
Research has demonstrated that this compound dihydrochloride exhibits strong inhibitory activity against acetylcholinesterase, with a reported IC50 value of 7.31 µM[1]. This positions it as a noteworthy candidate for further investigation. For context, its efficacy can be compared with other classes of cholinesterase inhibitors, including those in clinical use and under investigation.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound dihydrochloride and a selection of other cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound/Derivative Class | Compound Name/Specific Derivative | Target Enzyme | IC50 Value |
| This compound | This compound dihydrochloride | Acetylcholinesterase (AChE) | 7.31 µM[1] |
| Tetrahydroacridin-9-amines | 6-chloro-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroacridin-9-amine | Acetylcholinesterase (AChE) | 90 nM[2] |
| N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | Butyrylcholinesterase (BChE) | 20 nM[2] | |
| 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine | Acetylcholinesterase (AChE) | 0.8 µM[2] | |
| 6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine | Acetylcholinesterase (AChE) | 0.6 µM[2] | |
| Benzofuran-2-carboxamides | A series of N-benzyl pyridinium halide derivatives | Butyrylcholinesterase (BChE) | 0.054 - 2.7 µM[3] |
| Benzamide/Picolinamide Derivatives | Compound 7a (a picolinamide derivative) | Acetylcholinesterase (AChE) | 2.49 ± 0.19 μM[4] |
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.
Ellman's Assay for Acetylcholinesterase Inhibition
This assay is based on the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by acetylcholinesterase. The resulting 5-thio-2-nitrobenzoate (TNB) anion is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
The test inhibitor compound (e.g., this compound derivative) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
General Procedure:
-
Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay in Microplate:
-
To each well of a 96-well plate, add the phosphate buffer.
-
Add a specific volume of the inhibitor solution at various concentrations.
-
Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI, and the chromogenic reagent, DTNB.
-
-
Measurement: Immediately measure the absorbance of the wells at 412 nm using a microplate reader. Record the absorbance at regular intervals for a specific duration.
-
Calculation of Inhibition: The rate of reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100
-
Determination of IC50: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism of Action
The primary mechanism of action for the studied inhibitors is the disruption of the cholinergic signaling pathway through the inhibition of acetylcholinesterase.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives on acetylcholinesterase (AChE).
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of these enzyme inhibitors.
Caption: Experimental workflow for the development of this compound derivatives as enzyme inhibitors.
References
- 1. This compound dihydrochloride | 1414958-37-4 | Benchchem [benchchem.com]
- 2. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cholinesterase inhibitory activity of new 2-benzofuran carboxamide-benzylpyridinum salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling N-ethyl-N-methyl-benzene-1,4-diamine
Essential Safety and Handling Guide for N-ethyl-N-methyl-benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 2442-81-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary and Personal Protective Equipment (PPE)
Potential Hazards Include:
-
Harmful if swallowed or in contact with skin.[1]
-
Causes serious eye irritation.[1]
-
May cause damage to organs through prolonged or repeated exposure.[1]
-
Very toxic to aquatic life with long-lasting effects.[1]
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. | To prevent skin contact, as the substance is likely harmful upon dermal absorption.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect against serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat, closed-toe shoes, and long pants. For larger quantities or increased risk of exposure, chemical-resistant coveralls may be required. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. | To prevent inhalation of vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.
Detailed Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the safety data sheet for a structurally similar compound, such as diethylmethylbenzenediamine, to understand the potential hazards.
-
Ensure all necessary personal protective equipment is available and in good condition.
-
Prepare the workspace in a certified chemical fume hood to ensure adequate ventilation.
-
-
Handling:
-
When weighing and dispensing the chemical, do so carefully to avoid creating dust or aerosols.
-
Conduct all experimental procedures involving this compound within the fume hood.
-
-
Post-Handling and Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused chemicals, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers, should be collected in a clearly labeled, sealed, and chemically compatible waste container.
-
Waste Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal Method: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Detailed Emergency Protocols:
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
Notify your supervisor and institutional safety office of the incident.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
